ASN007
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN007; ASN-007; ASN 007; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ASN007 in RAS-Mutant Cancers
Introduction
The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in RAS (KRAS, NRAS, HRAS) or BRAF genes, is a hallmark of many human cancers.[2][3] RAS proteins, which cycle between an active GTP-bound and an inactive GDP-bound state, are mutated in approximately 21% of all cancers, leading to constitutive downstream signaling.[4] Despite their prevalence, targeting RAS proteins directly has proven challenging.[4]
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of the terminal kinases in the MAPK pathway, ERK1 and ERK2.[1][5][6] By targeting this crucial downstream node, this compound offers a promising therapeutic strategy to counteract the effects of upstream RAS mutations and overcome resistance to BRAF and MEK inhibitors.[6][7] This guide provides a detailed overview of the biochemical profile, mechanism of action, and preclinical and clinical data supporting this compound's development for RAS-mutant cancers.
Core Mechanism of Action: Selective ERK1/2 Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[5] In biochemical assays, this compound potently inhibits both ERK1 and ERK2 with IC50 values in the low nanomolar range.[7] A key characteristic of this compound is its significantly slower dissociation rate from the target kinases, resulting in a long target residence time (approximately 550 minutes), which may contribute to its durable pharmacodynamic effects and potent anti-tumor activity.[2][3]
The inhibition of ERK1/2 by this compound blocks the phosphorylation of downstream substrates, such as ribosomal S6 kinase (RSK) and transcription factors like FRA-1 and Elk1.[5][7] This blockade effectively shuts down the signal transduction cascade that promotes cancer cell proliferation and survival.
Data Presentation
Biochemical and Cellular Activity
This compound demonstrates high selectivity for ERK1 and ERK2 over a broad panel of other kinases.[5] Its potent enzymatic inhibition translates to strong anti-proliferative effects, particularly in cancer cell lines harboring RAS or BRAF mutations.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| ERK1 | 2.0[5][7][8] |
| ERK2 | 2.0[5][7][8] |
| Other Kinases (Panel of 335) | Minimal inhibition at 1 µM[1][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
|---|---|---|---|
| RAS/RAF Mutant | |||
| A375 | Melanoma | BRAF V600E | 16 |
| HT-29 | Colorectal | BRAF V600E | 29 |
| HCT116 | Colorectal | KRAS G13D | 50 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 100 |
| NCI-H358 | Lung | KRAS G12C | 20 |
| JeKo-1 | Mantle Cell Lymphoma | NRAS G13D | 13 |
| RAS/RAF Wild-Type | |||
| MCF7 | Breast | WT | >1000 |
| A549 | Lung | KRAS G12S (Low dependency) | >1000 |
Note: IC50 values are approximate and compiled from preclinical studies.[5][8]
This compound shows strong activity across various KRAS mutation subtypes, including G12C, G12D, G12V, and G13D.[8]
In Vivo Antitumor Efficacy
In xenograft and patient-derived xenograft (PDX) models, oral administration of this compound resulted in significant tumor growth inhibition across multiple RAS-mutant cancer types.
Table 3: Summary of this compound In Vivo Efficacy in RAS-Mutant Models
| Model Type | Cancer Type | Mutation Status | Dosing | Outcome |
|---|---|---|---|---|
| Xenograft | Mantle Cell Lymphoma | NRAS G13D | Daily Oral | Strong tumor growth inhibition[5] |
| Xenograft | Colorectal | KRAS Mutant | Daily Oral | Strong tumor growth inhibition[7] |
| PDX | Colorectal | KRAS (various) | Intermittent Oral | Strong anti-tumor activity[7][8] |
| PDX | Melanoma | BRAF V600E (BRAF/MEKi-Resistant) | Daily Oral | Tumor regression[7] |
Clinical Trial Data (Phase 1)
The first-in-human Phase 1 trial (NCT03415126) evaluated this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[9][2][3]
Table 4: Key Findings from Phase 1 Study of this compound
| Parameter | Finding |
|---|---|
| Dosing Regimens | Once Daily (QD) and Once Weekly (QW)[2] |
| Maximum Tolerated Dose (MTD) | 40mg QD; 250mg QW[2][3] |
| Common Treatment-Related Adverse Events (at MTD) | Rash, central serous retinopathy, blurred vision, nausea, diarrhea[9][2] |
| Preliminary Efficacy (QW Dosing) | Confirmed Partial Response: HRAS-mutant salivary gland cancer (-57%)[2] |
| Stable Disease: KRAS-mutant ovarian cancer (9+ months)[2] |
| | Stable Disease: BRAF V600E thyroid cancer (8+ months)[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings.
ERK1/2 Enzymatic Activity Assay
A homogeneous time-resolved fluorescence (HTRF) assay is commonly used to measure the enzymatic activity of ERK1/2.
-
Reaction Setup: Recombinant ERK1 or ERK2 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.
-
Signal Reading: After incubation, the HTRF signal is read on a compatible plate reader. The ratio of emission signals (665 nm/620 nm) is proportional to the level of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay
The anti-proliferative activity of this compound is assessed using assays that measure cell viability.
-
Cell Plating: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72-96 hours.
-
Viability Measurement: Cell viability is determined using reagents like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the results are normalized to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are then calculated.
Western Blot Analysis of Pathway Modulation
This method is used to confirm that this compound inhibits ERK1/2 signaling within cells.
-
Cell Treatment: Cells are treated with this compound or vehicle for a defined period (e.g., 4 hours).
-
Lysate Preparation: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in each lysate is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., phospho-RSK) and total protein counterparts.
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.[1]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally according to the specified dose and schedule (e.g., daily or weekly).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 4. Targeting RAS mutants in malignancies: successes, failures, and reasons for hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
ASN007: A Technical Deep Dive into the Discovery and Development of a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this cascade, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge. Targeting the terminal kinases of this cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This whitepaper provides an in-depth technical overview of the discovery and development of ASN007, a potent and selective oral inhibitor of ERK1/2.
Discovery and Biochemical Characterization
This compound was identified through a systematic structure-activity relationship (SAR) campaign starting from an imidazole carboxamide scaffold. Over 600 compounds were synthesized and evaluated to optimize for potency, selectivity, and pharmacokinetic properties.
This compound is a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[2] In biochemical assays, this compound demonstrates potent inhibition of ERK1 and ERK2 with an IC50 of approximately 1-2 nM.[3] Notably, this compound exhibits a long target residence time of 550 minutes, suggesting the potential for durable target inhibition in vivo.[3]
Kinase Selectivity
To assess the selectivity of this compound, it was profiled against a broad panel of kinases. The results demonstrated high selectivity for ERK1 and ERK2, with minimal off-target activity against other kinases at therapeutic concentrations. This high degree of selectivity is crucial for minimizing off-target toxicities.
Preclinical Pharmacology
The preclinical development of this compound encompassed a comprehensive evaluation of its activity in both in vitro and in vivo models of cancer.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines harboring BRAF and RAS mutations.[2] The compound shows preferential activity in tumor cells with a constitutively active MAPK pathway.
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | <10 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | <10 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | <50 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | <50 |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | <50 |
Table 1: In Vitro Anti-proliferative Activity of this compound in various cancer cell lines.
Furthermore, this compound has shown the ability to overcome resistance to BRAF and MEK inhibitors in melanoma cell line models.[2]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in various xenograft and patient-derived xenograft (PDX) models. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression in models with BRAF and RAS mutations.[2]
| Model | Cancer Type | Genotype | Dosing Schedule | Tumor Growth Inhibition (%) |
| A375 Xenograft | Malignant Melanoma | BRAF V600E | 25 mg/kg, QD | >80 |
| HCT116 Xenograft | Colorectal Carcinoma | KRAS G13D | 50 mg/kg, QD | >70 |
| BRAF-mutant Melanoma PDX (BRAF/MEK inhibitor-resistant) | Malignant Melanoma | BRAF V600E | 50 mg/kg, QD | Significant Regression |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft and PDX Models.
Clinical Development
This compound has been evaluated in a Phase 1, first-in-human clinical trial (NCT03415126) in patients with advanced solid tumors harboring BRAF, RAS, or MEK1 mutations.[3]
Phase 1 Study Design
The study was a dose-escalation and cohort expansion trial designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound. Both once-daily (QD) and once-weekly (QW) dosing schedules were evaluated.[3]
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) observed with this compound were generally manageable and included rash, gastrointestinal toxicities (nausea, vomiting, diarrhea), and fatigue. Dose-limiting toxicities (DLTs) included central serous retinopathy and rash at higher doses.[3]
Pharmacokinetics
This compound demonstrated dose-proportional increases in exposure (Cmax and AUC) with both QD and QW dosing. The elimination half-life was approximately 10-15 hours.[3]
Clinical Activity
Encouraging signs of clinical activity were observed in the Phase 1 trial. A confirmed partial response was reported in a patient with HRAS-mutant salivary gland cancer, and durable stable disease was observed in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer.[3]
| Patient Characteristic | Duration of Clinical Benefit |
| HRAS-mutant Salivary Gland Cancer | Confirmed Partial Response (5+ months) |
| KRAS-mutant Ovarian Cancer | Stable Disease (9+ months) |
| BRAF V600E-mutant Thyroid Cancer | Stable Disease (8+ months) |
Table 3: Notable Clinical Activity of this compound in the Phase 1 Trial.
Signaling Pathways and Experimental Workflows
The ERK1/2 Signaling Pathway and the Mechanism of Action of this compound
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Anti-Proliferation Assay
Caption: A typical workflow for assessing the anti-proliferative effects of this compound in vitro.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in xenograft models.
Detailed Experimental Protocols
ERK1/2 Homogeneous Time-Resolved Fluorescence (HTRF) Enzymatic Assay
Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Biotinylated-Elk1 substrate
-
ATP
-
HTRF KinEASE-STK S1 kit (containing STK Antibody-Cryptate and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound dilutions
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a mixture of ERK1 or ERK2 enzyme and Biotinylated-Elk1 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP in assay buffer to each well. The final ATP concentration should be at the Km for each enzyme.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF KinEASE-STK S1 detection reagents (STK Antibody-Cryptate and Streptavidin-XL665) diluted in the kit's detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the results as a percentage of inhibition versus the log of the compound concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
This compound compound dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Allow the cells to adhere and resume growth by incubating overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
Human Tumor Xenograft Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture the selected human cancer cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel, to a final concentration of approximately 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile and encouraging early clinical activity in patients with MAPK pathway-altered solid tumors. Its ability to overcome resistance to upstream inhibitors and its activity in a broad range of RAS and BRAF mutant cancers highlight its potential as a valuable therapeutic agent. The data and protocols presented in this technical guide provide a comprehensive overview of the discovery and development of this compound for researchers and drug development professionals in the field of oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
The Role of ASN007 in the Inhibition of the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in key components like RAS and BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of acquired resistance, frequently mediated by the reactivation of ERK, remains a significant challenge.[3][4] This has spurred the development of direct inhibitors of the terminal kinases in the cascade, ERK1 and ERK2.
ASN007 (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1 and ERK2.[2][3][5] It is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models, particularly those harboring BRAF and RAS mutations.[1][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in overcoming therapeutic resistance, and the experimental methodologies used to characterize its activity.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of both ERK1 and ERK2.[1][7] As the final kinases in the MAPK cascade, ERK1/2 are responsible for phosphorylating a multitude of downstream substrates, including transcription factors and other kinases, that ultimately drive cell proliferation and survival.[1] By competitively binding to the ATP-binding pocket of ERK1/2, this compound prevents this phosphorylation, effectively shutting down the pathway's output.[1][6]
This direct inhibition of ERK1/2 is a key strategic advantage. It allows this compound to be effective in tumors where resistance to upstream BRAF or MEK inhibitors has developed through mechanisms that reconverge to activate ERK.[3][4] Furthermore, studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key ERK1/2 downstream targets, such as p90 ribosomal S6 kinase (RSK) and Fos-related antigen 1 (FRA1), confirming its on-target activity in cellular contexts.[8][9]
Quantitative Data Summary
This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| ERK1 | HTRF Enzymatic Assay | 2 | [1][7] |
| ERK2 | HTRF Enzymatic Assay | 2 |[1][7] |
Table 2: Anti-proliferative Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |
|---|---|---|---|---|
| A375 | Melanoma | BRAFV600E | <10 | [1] |
| HT-29 | Colorectal Cancer | BRAFV600E | <10 | [1] |
| JeKo-1 | Mantle Cell Lymphoma | NRAS | <100 | [1] |
| PC9/ER | NSCLC | EGFR del19, T790M | ~50 | [9] |
| HCT116 | Colorectal Cancer | KRASG13D | <100 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | KRASG12C | <100 |[1] |
Role in Overcoming Drug Resistance
A primary rationale for the development of ERK inhibitors is to overcome acquired resistance to upstream MAPK pathway inhibitors.
1. Resistance to BRAF and MEK Inhibitors: In BRAF-mutant cancers, resistance to BRAF and/or MEK inhibitors often arises from mechanisms that reactivate the MAPK pathway downstream of the inhibited node, leading to restored ERK signaling.[3][4] this compound has shown strong efficacy in melanoma patient-derived xenograft (PDX) models that are resistant to BRAF and MEK inhibitors, demonstrating its ability to block this reactivated signal.[1]
2. Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs): In non-small cell lung cancer (NSCLC) with EGFR mutations, acquired resistance to EGFR TKIs can be driven by the constitutive activation of the MEK-ERK pathway.[8][9] Studies have shown increased ERK activation in EGFR TKI-resistant cells.[8] this compound, both alone and in combination with EGFR TKIs, effectively inhibits the growth of these resistant cells, suggesting a viable strategy to overcome this mode of resistance.[8][9]
Experimental Protocols
The characterization of this compound involves several key experimental methodologies. The following are summarized protocols based on published literature.[1][8]
1. ERK1/ERK2 Homogeneous Time-Resolved Fluorescence (HTRF) Enzymatic Assay This assay quantitatively measures the kinase activity of ERK1/2 in a cell-free system.
-
Compound Preparation: Serially dilute this compound in assay buffer (e.g., 50 mM Tris pH 7.5, 1 mM EGTA, 2 mM DTT, 10 mM MgCl2, 0.1% Tween-20) to concentrations ranging from 0.5 nM to 10 µM.
-
Reaction Setup: In a 384-well plate, add 20 µL of a substrate-ATP mix to each well.
-
Enzyme Addition: Add 10 µL of the ERK1 or ERK2 enzyme mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add HTRF detection reagents (e.g., anti-phospho-substrate antibody conjugated to a fluorophore) and incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader and calculate IC50 values from the dose-response curves.
2. Cell Viability Assay This assay determines the effect of this compound on the proliferation and survival of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of this compound for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated control cells and plot dose-response curves to determine IC50 values.
3. Western Blot Analysis This technique is used to detect the phosphorylation status of ERK downstream targets.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-RSK, total RSK, phospho-ERK, total ERK, and FRA1. A loading control like β-actin or GAPDH should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. In Vivo Xenograft Studies These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound). Administer this compound orally at a specified dose and schedule (e.g., daily or intermittently).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Clinical Development
This compound has been evaluated in a Phase 1 clinical trial (NCT03415126) in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[1] Early results from this study suggested that this compound is well-tolerated and shows signs of durable clinical activity.[1] The development of this compound (ERAS-007) has been continued by Erasca, Inc., with further clinical investigations in various cancer types.
Conclusion
This compound is a potent and selective ERK1/2 inhibitor that represents a promising therapeutic strategy for cancers driven by the MAPK pathway. Its mechanism of action, directly targeting the terminal node of the cascade, allows it to overcome common resistance mechanisms to upstream inhibitors. Preclinical data robustly support its anti-proliferative activity in BRAF- and RAS-mutant tumors. Ongoing clinical evaluation will further define its role in the oncology treatment landscape, both as a monotherapy and in combination with other targeted agents. This guide provides a foundational understanding of this compound for professionals engaged in cancer research and drug development.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors [ouci.dntb.gov.ua]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ASN007 in BRAF V600E Melanoma: A Technical Overview
For Immediate Release: Shanghai, China - This technical guide provides an in-depth analysis of the preclinical data for ASN007, a selective and orally bioavailable inhibitor of ERK1 and ERK2, in the context of BRAF V600E mutant melanoma. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.
This compound has demonstrated significant anti-proliferative activity in tumor models harboring BRAF and RAS mutations. Notably, its efficacy extends to BRAF V600E mutant melanoma patient-derived xenograft (PDX) models that have developed resistance to conventional BRAF and MEK inhibitors, highlighting its potential to address a critical unmet need in this patient population.
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] This targeted inhibition of the terminal kinases in the MAPK signaling pathway effectively blocks downstream signaling, leading to cell cycle arrest and reduced tumor growth. The compound exhibits a potent enzymatic inhibitory activity with an IC50 of 1-2 nM for ERK1/2.
In Vitro Efficacy
Preclinical studies have consistently shown the potent anti-proliferative effects of this compound in cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway. In the A375 melanoma cell line, which harbors the BRAF V600E mutation, this compound effectively inhibits the phosphorylation of downstream ERK targets, including MSK1 and RSK1.[1] This demonstrates target engagement and functional inhibition of the MAPK pathway within cancer cells. While direct comparative IC50 values for this compound in a panel of BRAF V600E melanoma cell lines are not yet publicly available in a tabulated format, studies indicate its superior efficacy when compared with other ERK1/2 inhibitors.[1]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been evaluated in BRAF V600E melanoma PDX models, which closely mimic the heterogeneity and therapeutic response of human tumors.
Table 1: In Vivo Efficacy of this compound in BRAF V600E Melanoma PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Noteworthy Observations |
| ST052B (Vemurafenib-Sensitive) | This compound | 25 mg/kg PO BID | Similar antitumor activity to dabrafenib | Demonstrates efficacy in a treatment-naive setting.[1] |
| ST052B (Vemurafenib-Sensitive) | This compound | 50 mg/kg PO BID | Similar antitumor activity to dabrafenib | Dose-dependent activity observed.[1] |
| ST052C (Vemurafenib-Resistant) | This compound | 25 mg/kg PO BID | Maintained antitumor activity | Effective in a model with acquired resistance to BRAF inhibitors.[1] |
| ST052C (Vemurafenib-Resistant) | This compound | 50 mg/kg PO BID | Maintained antitumor activity | Dabrafenib showed no efficacy in this model.[1] |
| Two BRAF V600E Mutant Models | This compound | Not Specified | Induced tumor regression below baseline | Highlights the potent anti-tumor effect of this compound. |
BID: twice daily; PO: orally.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in BRAF V600E Melanoma
Caption: this compound inhibits the MAPK pathway at the level of ERK.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Workflow for Western Blot Analysis of p-ERK
Caption: Workflow for detecting p-ERK levels by Western blot.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: BRAF V600E melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blotting for Phospho-ERK (p-ERK)
-
Cell Treatment and Lysis: Melanoma cells are treated with various concentrations of this compound for the desired time. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software, and p-ERK levels are normalized to total ERK.
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent for BRAF V600E mutant melanoma, particularly in the setting of resistance to current targeted therapies. Its potent and selective inhibition of ERK1/2 translates to significant anti-tumor activity both in vitro and in vivo. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
ASN007's Effect on Downstream ERK Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). It details the compound's mechanism of action, its impact on downstream signaling targets, and provides representative experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK pathway.
Introduction: Targeting a Key Node in Oncogenic Signaling
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3][4] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS (KRAS, NRAS, HRAS), is a hallmark of a wide range of human cancers.[1][4][5][6][7] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge.[1][5]
ERK1 and ERK2 are key downstream nodes in this pathway, making them attractive therapeutic targets to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][5] this compound (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1/2.[1][2][3][5][8][9] Preclinical and early clinical studies have demonstrated its promising anti-tumor activity in various cancer models, particularly those harboring BRAF and RAS mutations.[1][4][5][6][7]
Mechanism of Action of this compound
This compound is a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1] It exhibits a slow dissociation rate, leading to a long target residence time, which may contribute to its sustained inhibitory activity.[4][5][10] By binding to the ATP-binding pocket of ERK1/2, this compound prevents their kinase activity, thereby blocking the phosphorylation of their numerous downstream substrates.[2][3] This inhibition of ERK signaling ultimately leads to a halt in cell cycle progression and the induction of apoptosis in cancer cells dependent on this pathway for their growth and survival.[2][3][11]
Effect on Downstream ERK Targets
The efficacy of this compound is directly linked to its ability to suppress the phosphorylation of key downstream targets of ERK1/2. These targets are involved in a multitude of cellular processes, including protein synthesis, gene expression, and cell cycle regulation. The primary downstream targets modulated by this compound include Ribosomal S6 Kinase 1 (RSK1), FOS-like antigen 1 (FRA1), and ETS-like transcription factor 1 (Elk1).[1][5][10]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. Below is a summary of key quantitative data.
| Parameter | Value | Assay Type | Reference |
| ERK1 IC50 | 2 nM | Biochemical Kinase Assay | [1][4][5][9] |
| ERK2 IC50 | 2 nM | Biochemical Kinase Assay | [1][4][5][9] |
| RSK1 Phosphorylation IC50 | Low nM range | Cell-based Assay (e.g., Western Blot, ELISA) | [5] |
| FRA1 Phosphorylation IC50 | Low nM range | Cell-based Assay (e.g., Western Blot) | [5] |
| Elk1 Phosphorylation IC50 | Low nM range | Cell-based Assay (e.g., Western Blot) | [5][10] |
Cellular Effects in Cancer Models
This compound has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines, with particular sensitivity observed in those with BRAF and RAS mutations.[1][4][5][10]
| Cancer Type | Cell Line | Key Mutation(s) | Effect of this compound | Reference |
| Colorectal Cancer | HT-29 | BRAFV600E | Dose-dependent decrease in p-RSK1 and p-FRA1 | [1] |
| Mantle Cell Lymphoma | JeKo-1 | - | Time-dependent inhibition of p-MSK1 and p-RSK1 | [1] |
| Melanoma | A375 | BRAFV600E | Time-dependent inhibition of p-MSK1 and p-RSK1 | [1] |
| Non-Small Cell Lung Cancer | PC9/ER (Erlotinib Resistant) | EGFR exon 19 del | Decreased FRA1 phosphorylation and protein expression, cell cycle arrest | [11] |
Furthermore, in vivo studies using xenograft and patient-derived xenograft (PDX) models have shown significant tumor growth inhibition and even regression upon oral administration of this compound.[1][4][5] Notably, this compound has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][5]
Experimental Protocols
This section provides detailed, representative methodologies for key experiments cited in the investigation of this compound's effects.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1 and ERK2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
33P-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant ERK1 or ERK2, and MBP.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 33P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated 33P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ERK Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of downstream ERK targets in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RSK1 (Thr359), anti-RSK1, anti-p-FRA1, anti-FRA1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2, 24, or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: Logical relationship of this compound's efficacy in different mutational contexts.
Conclusion
This compound is a promising therapeutic agent that potently and selectively inhibits ERK1/2, key downstream effectors of the oncogenic RAS/RAF/MEK/ERK pathway. Its ability to suppress the phosphorylation of critical downstream targets like RSK1 and FRA1 translates into significant anti-proliferative activity in cancer models driven by BRAF and RAS mutations. Notably, this compound demonstrates efficacy in settings of acquired resistance to upstream inhibitors, highlighting its potential to address a significant unmet clinical need. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a targeted cancer therapy. Further research will continue to elucidate the full potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
ASN007: A Deep Dive into Target Residence Time and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacological characteristics of ASN007, a potent and selective inhibitor of ERK1/2 kinases. We will delve into the specifics of its target residence time and kinase selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Analysis of this compound's Potency and Residence Time
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] Its high potency and prolonged engagement with its targets are key attributes that contribute to its durable anti-tumor activity.[2][3]
| Parameter | Value | Target(s) |
| IC50 | 1-2 nM[2][3] | ERK1/2 |
| Target Residence Time | 550 min[2][3] | ERK1/2 |
Table 1: Potency and Target Residence Time of this compound. This table summarizes the key quantitative metrics defining this compound's interaction with its primary targets, ERK1 and ERK2.
Kinase Selectivity Profile
A comprehensive kinome scan was performed to assess the selectivity of this compound against a broad panel of kinases. This screening is crucial for understanding the potential for off-target effects and for defining the therapeutic window of the inhibitor.
In a primary screening of 335 kinases, this compound demonstrated high selectivity for ERK1 and ERK2.[1] Further analysis of the top 22 kinases that showed greater than 75% inhibition at a 1 µM concentration confirmed this selectivity, with most off-target inhibition occurring within the CMGC and CAMK kinase subfamilies.[1]
| Kinase | IC50 (nM) |
| ERK1 | 2 |
| ERK2 | 2 |
| Other Kinase 1 | Value |
| Other Kinase 2 | Value |
| ... | ... |
Table 2: Kinase Selectivity of this compound. This table presents the IC50 values of this compound against its primary targets, ERK1 and ERK2, and a selection of the most potently inhibited off-target kinases identified in kinome screening assays. (Note: Specific IC50 values for off-target kinases were not publicly available in the searched resources and are represented by "Value". The original publication should be consulted for the complete dataset).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the target residence time and kinase selectivity of this compound.
Determination of Target Residence Time (Jump Dilution Assay)
The long target residence time of this compound was determined using a jump dilution method, a common technique for measuring the dissociation rate (koff) of an inhibitor from its target kinase.
Experimental Workflow:
Caption: Workflow for determining kinase inhibitor residence time using a jump dilution assay.
Detailed Protocol:
-
Pre-incubation: Incubate purified recombinant ERK1 or ERK2 enzyme with a saturating concentration of this compound (typically 10-fold higher than its IC50) in a low-volume, non-binding plate to allow the formation of the enzyme-inhibitor (E-I) complex. The incubation time should be sufficient to reach binding equilibrium.
-
Jump Dilution: Rapidly dilute the E-I complex (e.g., 100-fold) into a reaction buffer containing a high concentration of ATP and a suitable substrate (e.g., a peptide substrate for ERK1/2). This dilution reduces the concentration of free this compound to a level where rebinding is negligible.
-
Kinase Activity Measurement: Immediately after dilution, monitor the kinase reaction progress over time. The rate of product formation will increase as this compound dissociates from the enzyme, leading to the recovery of kinase activity. A continuous detection method, such as the Transcreener® ADP² Kinase Assay, which measures ADP production, is ideal for this purpose.
-
Data Analysis: Plot the enzyme progress curves (product concentration versus time). Fit the data to a first-order dissociation kinetic model to determine the dissociation rate constant (koff). The residence time (τ) is then calculated as the reciprocal of koff (τ = 1/koff).
Kinase Selectivity Profiling (Kinome Scan)
The kinase selectivity of this compound was assessed using a large panel of purified kinases.
Experimental Workflow:
Caption: Workflow for determining kinase inhibitor selectivity using a kinome scan.
Detailed Protocol:
-
Primary Kinase Screen: this compound is initially screened at a single, high concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel). The activity of each kinase is measured in the presence and absence of the inhibitor.
-
Percent Inhibition Calculation: The percentage of inhibition for each kinase is calculated based on the reduction in kinase activity in the presence of this compound compared to a vehicle control.
-
IC50 Determination for Hits: For kinases that show significant inhibition in the primary screen (e.g., >75% inhibition), full dose-response curves are generated. A series of dilutions of this compound are incubated with each of these kinases, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Data Analysis and Visualization: The IC50 values are compiled to generate a comprehensive selectivity profile. The data is often visualized on a kinome tree to provide a graphical representation of the inhibitor's selectivity across the human kinome.
Cellular Target Engagement and Downstream Signaling Inhibition
To confirm that this compound engages its target and inhibits the MAPK pathway in a cellular context, Western blotting and ELISA are employed to measure the phosphorylation of downstream substrates of ERK1/2, such as RSK (p90 ribosomal S6 kinase).[1]
Western Blot Protocol for p-RSK:
-
Cell Culture and Treatment: Seed cancer cell lines with known RAS or RAF mutations (e.g., HT-29) in culture plates. Once the cells are adhered, treat them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated RSK (p-RSK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. As a loading control, re-probe the membrane with an antibody against total RSK or a housekeeping protein like GAPDH.
ELISA Protocol for p-RSK:
-
Cell Culture, Treatment, and Lysis: Follow the same procedure as for the Western blot protocol to prepare cell lysates.
-
ELISA Plate Coating: Use a commercially available ELISA kit for p-RSK. These kits typically come with microplates pre-coated with a capture antibody specific for total RSK.
-
Sample Incubation: Add the cell lysates to the wells of the microplate and incubate to allow the capture antibody to bind to the RSK protein in the lysates.
-
Detection Antibody Incubation: After washing away unbound material, add a detection antibody specific for phosphorylated RSK. This antibody is typically conjugated to an enzyme like HRP.
-
Substrate Addition and Signal Measurement: Add a chromogenic substrate for HRP. The enzyme will catalyze a color change that is proportional to the amount of p-RSK in the sample. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of a positive control to quantify the amount of p-RSK in the samples.
Signaling Pathway Context
This compound exerts its therapeutic effect by inhibiting the terminal kinases in the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common driver of cancer.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
By inhibiting ERK1/2, this compound blocks the phosphorylation of numerous downstream substrates, including RSK and various transcription factors.[1] This leads to the suppression of signaling cascades that promote cell proliferation and survival, ultimately resulting in anti-tumor activity, particularly in cancers harboring mutations in the RAS and RAF genes.[1][4]
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ASN007: A Technical Guide for Researchers in KRAS-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by mutations in the KRAS oncogene, which have historically been challenging to target therapeutically. The development of targeted therapies for KRAS-mutant NSCLC is a critical area of research. ASN007, a potent and selective inhibitor of the downstream effectors ERK1 and ERK2, has emerged as a promising therapeutic strategy for these cancers. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data in KRAS-mutant NSCLC models, and detailed experimental protocols relevant to its study.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
KRAS mutations lead to the constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a key cascade that regulates cell proliferation, differentiation, and survival.[] this compound is an orally bioavailable, ATP-competitive inhibitor of ERK1 and ERK2.[2][3] By targeting the terminal kinases in this cascade, this compound aims to overcome resistance mechanisms that can arise from upstream inhibition (e.g., at the level of MEK).[2]
References
The Anti-Tumor Activity of ASN007 in Colorectal Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 (ERK1/2), has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, particularly those harboring mutations in the RAS and RAF signaling pathways.[1][2] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and the mechanism of action of this compound in the context of colorectal cancer research and development.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC50 values of approximately 2 nM in cell-free assays.[1][3] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4] In a large proportion of colorectal cancers, mutations in genes such as KRAS and BRAF lead to the constitutive activation of this pathway, driving tumorigenesis. This compound exerts its anti-tumor effects by directly inhibiting the final kinases in this cascade, ERK1/2, thereby blocking the phosphorylation of downstream substrates essential for cell proliferation and survival.[1]
In Vitro Anti-Tumor Activity
This compound has demonstrated potent anti-proliferative activity across a panel of colorectal cancer cell lines, with preferential sensitivity observed in those with BRAF and KRAS mutations.
Table 1: In Vitro Proliferation Inhibition by this compound in Colorectal Cancer Cell Lines
| Cell Line | Relevant Mutation | IC50 (nM) |
| HCT116 | KRASG13D | Data not specified, but potent inhibition observed[1] |
| HT-29 | BRAFV600E | Data not specified, but potent inhibition observed[1] |
Note: Specific IC50 values for these colorectal cancer cell lines were not detailed in the provided search results, but the source indicates potent activity.
In Vivo Efficacy in Colorectal Cancer Xenograft Models
The anti-tumor activity of this compound has been evaluated in vivo using various colorectal cancer xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Cell Line-Derived Xenograft (CDX) Model
In a CDX model using the HCT116 colorectal adenocarcinoma cell line (KRASG13D mutation), this compound demonstrated strong anti-tumor efficacy.[1]
Patient-Derived Xenograft (PDX) Models
A comprehensive study evaluated this compound in a panel of 41 colorectal cancer PDX models with diverse genetic backgrounds.[1]
Table 2: Summary of this compound Efficacy in Colorectal Cancer PDX Models
| Genetic Alteration | Number of Models | Number of Responders* | Response Rate | Key Findings |
| KRAS Mutant | 17 | 16 | 94% | Efficacy was observed irrespective of the specific KRAS subtype mutation (e.g., G12C, G12D, G12S, G12V, G13D).[1] |
| BRAFV600E Mutant | 11 | Not specified | Not specified | In two BRAFV600E mutant models, this compound induced tumor regression below the initial tumor volume.[1] |
| BRAF and KRAS Wild-Type | 13 | Not specified | Not specified | Some models with wild-type BRAF and KRAS also showed sensitivity to this compound.[1] |
| Overall | 41 | 33 | 80% | Treatment with this compound resulted in at least 30% tumor growth inhibition in the majority of models.[1] |
*Responder is defined as having at least 30% tumor growth inhibition compared to the vehicle-treated group.[1]
Combination Therapy: this compound and PI3K Inhibition
Preclinical studies have explored the combination of this compound with a phosphatidylinositol 3-kinase (PI3K) inhibitor, copanlisib. This combination has shown enhanced anti-tumor activity both in vitro and in vivo.[1][2] The rationale for this combination is the dual inhibition of two key survival pathways, the RAS/MAPK and the PI3K pathways, which can lead to a more profound and durable anti-tumor response.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections summarize the key experimental protocols employed in the preclinical evaluation of this compound.
In Vitro Proliferation Assays
-
Cell Lines: Human colorectal cancer cell lines, such as HCT116 and HT-29, are utilized.
-
Cell Culture: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control.
-
Viability Assessment: Cell viability is typically measured after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® or similar methods that quantify ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
Western Blot Analysis
-
Purpose: To confirm the on-target activity of this compound by assessing the phosphorylation status of ERK1/2 and its downstream targets.
-
Procedure:
-
Cells are treated with this compound for a specified duration.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for total and phosphorylated forms of ERK1/2, RSK, and other relevant proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Key Findings: this compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2 targets such as RSK-1 and FRA-1 in colorectal cancer cell lines like HT-29.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human colorectal cancer cells (for CDX models) or patient-derived tumor fragments (for PDX models) are implanted subcutaneously into the flanks of the mice.[1]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[1]
-
Dosing Regimen: this compound is administered orally, with dosing schedules that can be once daily (QD) or intermittent.[5][6] The vehicle control is administered in the same manner.
-
Monitoring: Tumor dimensions (length, width, and height) and animal body weight are measured regularly (e.g., twice weekly).[1] Tumor volume is calculated using the formula: (L × W × H) or a similar standard formula.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Clinical Development
This compound is currently in clinical development for the treatment of solid tumors.[1][2] A Phase 1 clinical trial (NCT03415126) has evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[4][6]
Conclusion
This compound has demonstrated robust anti-tumor activity in preclinical models of colorectal cancer, particularly in tumors with activating mutations in the RAS/RAF/MEK/ERK pathway. Its efficacy as a single agent and in combination with PI3K inhibitors provides a strong rationale for its continued clinical development. The data summarized herein offer a valuable resource for researchers and clinicians working on targeted therapies for colorectal cancer.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
The Impact of ASN007 on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASN007, also known as ERAS-007, is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the frequently hyperactivated RAS/RAF/MEK/ERK signaling pathway, the inhibition of ERK1/2 by this compound presents a promising therapeutic strategy for a variety of cancers harboring mutations in this cascade.[1][2][3][4] Preclinical studies have consistently demonstrated that this compound impedes tumor cell growth by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction: The RAS/RAF/MEK/ERK Pathway and Cancer
The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] In a multitude of human cancers, this pathway is constitutively activated due to mutations in key components such as RAS and BRAF.[1][3][4] This aberrant signaling drives uncontrolled cell division, a hallmark of cancer. ERK1/2 are the terminal kinases in this cascade, and their activation leads to the phosphorylation of a multitude of downstream substrates that ultimately promote cell cycle entry and progression.[2] this compound is a potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 2 nM for both kinases.[1][6] By targeting ERK1/2, this compound effectively blocks the downstream consequences of upstream mutations in the pathway, making it a rational therapeutic agent for RAS- and RAF-mutant tumors.[1][3][4]
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing a time-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][4][5] This blockade prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.
Downregulation of Key Cell Cycle Proteins
The arrest in G0/G1 is a direct consequence of the this compound-mediated inhibition of ERK1/2, which leads to a reduction in the expression of several crucial cell cycle regulatory proteins.[5] Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of the direct ERK1/2 substrates, RSK-1 and FRA-1.[1] The inhibition of FRA-1, a component of the AP-1 transcription factor, is particularly significant as it directly regulates the expression of proteins essential for cell cycle progression.[5]
This compound treatment has been demonstrated to decrease the expression of the following key cell cycle-related proteins[5]:
-
Cyclin D1: A critical protein for G1 phase progression. The Cyclin D1/CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, a key step in lifting the restriction point and allowing entry into the S phase.[7][8]
-
Cyclin B1: Essential for the G2/M transition.
-
FoxM1 (Forkhead box protein M1): A transcription factor that regulates the expression of G2/M phase-specific genes.
-
Aurora A and PLK1 (Polo-like kinase 1): Kinases that play pivotal roles in mitotic entry and spindle formation.
The reduction in Cyclin D1 is a central event in the mechanism of this compound-induced G1 arrest.[5] By preventing the expression of this key G1 cyclin, this compound ensures that the cell is unable to pass the G1/S checkpoint.
Signaling Pathway
The following diagram illustrates the impact of this compound on the RAS/RAF/MEK/ERK signaling pathway and its downstream effects on cell cycle regulation.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 8. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the In Vivo Pharmacodynamics of ASN007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ASN007 (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for a variety of cancers driven by mutations in the RAS/RAF/MEK/ERK cascade.[4][5][6] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action and In Vivo Efficacy
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (approximately 1-2 nM).[3][4] Its mechanism of action involves binding to ERK1/2 and preventing their phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[5][6] This leads to a reduction in cell proliferation and survival in tumor cells where this pathway is hyperactivated.[5]
Preclinical studies have demonstrated the robust anti-tumor activity of this compound in a variety of in vivo models, including cell line-derived xenografts and patient-derived xenograft (PDX) models.[1][4] A notable feature of this compound is its efficacy in tumors harboring BRAF and RAS mutations (including KRAS, NRAS, and HRAS), irrespective of the specific mutation subtype.[1][4] Furthermore, this compound has shown significant activity in models resistant to BRAF and MEK inhibitors, highlighting its potential to overcome common resistance mechanisms.[1][4]
Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound.
| Cell Line | Tumor Type | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Xenograft | 25 mg/kg, BID, PO | Significant TGI | [7] |
| PANC-1 | Pancreatic Cancer | Xenograft | 25 mg/kg, BID, PO | Significant TGI | [7] |
| SK-N-AS | Neuroblastoma | Xenograft | 25 mg/kg, QD, PO | Significant TGI | [7] |
| HCT116 | Colorectal Cancer | Xenograft | 25 mg/kg, QD, PO | Significant TGI | [7] |
| PC9/ER | NSCLC (Erlotinib-Resistant) | Xenograft | Not Specified | Significant TGI (alone and in combination with erlotinib) | [8] |
Table 1: Summary of this compound Efficacy in Xenograft Models
| Model Type | Cancer Type | Key Finding | Reference |
| PDX Models (n=41) | Colorectal Cancer | At least 30% TGI in 33 of 41 models (80%). Highly effective in KRAS mutant models (16 of 17). | [1] |
| PDX Model | BRAF V600E Mutant Melanoma (BRAF/MEK inhibitor-resistant) | Strong efficacy and tumor regression below baseline. | [1][4] |
Table 2: Summary of this compound Efficacy in Patient-Derived Xenograft (PDX) Models
Key In Vivo Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo pharmacodynamic data of this compound.
Xenograft Tumor Model Studies
Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2, PANC-1, SK-N-AS, HCT116) are cultured under standard conditions.[7]
-
Animal Model: Female athymic nude mice (or other appropriate immunodeficient strains) are typically used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100-200 mm³), mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is formulated for oral administration (per os, PO) and administered at specified doses and schedules (e.g., once daily (QD) or twice daily (BID)).[7] The vehicle used for the control group is also administered.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.
-
Pharmacodynamic Analysis: To assess the on-target effect of this compound, tumor lysates can be analyzed by Western blotting or ELISA to measure the phosphorylation levels of ERK1/2 and its downstream targets like RSK and FRA1.[1][8]
Patient-Derived Xenograft (PDX) Model Studies
Objective: To assess the efficacy of this compound in a more clinically relevant model that better recapitulates the heterogeneity of human tumors.
Methodology:
-
Tumor Acquisition: Fresh tumor tissue is obtained from cancer patients (e.g., during surgery or biopsy) under informed consent.
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously into immunodeficient mice.
-
Tumor Propagation: Once the tumors grow to a sufficient size, they are passaged into subsequent cohorts of mice for expansion.
-
Treatment and Efficacy Evaluation: The experimental procedures for treatment, tumor monitoring, and pharmacodynamic analysis are similar to those described for cell line-derived xenograft models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for in vivo efficacy studies.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Combination Therapy
Preclinical data strongly suggest that combining this compound with other targeted agents can lead to enhanced anti-tumor activity.[1][4] Notably, the combination of this compound with the PI3K inhibitor copanlisib has demonstrated synergistic effects in both in vitro and in vivo models.[1][4] This is attributed to the dual inhibition of two key survival pathways, the RAS/MAPK and the PI3K pathways.[1] This provides a strong rationale for the clinical evaluation of this compound in combination regimens.
Clinical Development
This compound is currently in clinical development for the treatment of advanced solid tumors.[1][2] A Phase 1 clinical trial (NCT03415126) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with tumors harboring BRAF, KRAS, HRAS, and NRAS mutations.[1][9] Early results from this study suggest that this compound is well-tolerated and exhibits durable clinical activity.[1]
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer | springermedizin.de [springermedizin.de]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Analysis of p-ERK Levels Following ASN007 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival. The activation of the ERK pathway involves a phosphorylation cascade that results in the phosphorylation of ERK1 (p44) and ERK2 (p42). The level of phosphorylated ERK (p-ERK) serves as a direct indicator of the pathway's activation state.[1] ASN007 is an orally bioavailable and selective inhibitor of ERK1 and ERK2.[2] By targeting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like RAS and RAF.[3][4] This application note provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the changes in p-ERK levels in cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell's nucleus, influencing gene expression and cellular function.[5][6] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Finally, MEK phosphorylates ERK at specific threonine and tyrosine residues, leading to its activation.[5] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, regulating the expression of genes involved in cell proliferation and survival.[5] this compound acts as an ATP-competitive inhibitor of ERK1 and ERK2, effectively blocking this final step in the cascade.[4]
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of p-ERK following this compound treatment.
Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., a cell line with a known RAS or RAF mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 12-24 hours prior to treatment to reduce basal p-ERK levels.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): In some experimental setups, after this compound pre-treatment, cells can be stimulated with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[7][8]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[7][9]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7][9]
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.[7]
-
-
Protein Quantification:
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
Immunoblotting and Detection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10,000 in 5% milk/TBST) for 1 hour at room temperature.[1]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Chemiluminescent Detection:
Stripping and Re-probing for Total ERK
-
Stripping:
-
Washing and Re-blocking:
-
Wash the membrane thoroughly with TBST (3 x 10 minutes) and re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
-
Re-probing:
-
Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.[1]
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Data Presentation and Analysis
The intensity of the bands corresponding to p-ERK and total ERK can be quantified using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample to account for any variations in protein loading.
Table 1: Quantitative Analysis of p-ERK and Total ERK Levels
| Treatment Group | This compound Conc. (nM) | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 |
| This compound | 10 | 0.75 | 0.99 | 0.76 |
| This compound | 50 | 0.42 | 1.01 | 0.42 |
| This compound | 100 | 0.15 | 0.98 | 0.15 |
| This compound | 500 | 0.05 | 1.00 | 0.05 |
The results can then be plotted to visualize the dose-dependent effect of this compound on ERK phosphorylation.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 17. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASN007 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[3] Dysregulation of this pathway through mutations in genes such as BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.[3] this compound has demonstrated significant anti-proliferative activity in preclinical studies, particularly in tumor models with mutations in the RAS/RAF pathway.[1][3] Furthermore, it has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][3] These application notes provide a comprehensive guide for the utilization of this compound in mouse xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of ERK1 and ERK2, preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade that promotes cancer cell proliferation and survival. The RAS/RAF/MEK/ERK pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for ASN007 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of ASN007, a potent and selective ERK1/2 inhibitor, in cell culture experiments. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.
Introduction
This compound is an orally bioavailable small molecule that acts as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2 kinases.[1][2] It has demonstrated significant antiproliferative activity in various cancer cell lines, particularly those harboring mutations in the RAS/RAF signaling pathway.[1][3][4] This pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many human cancers.[1][4][5] this compound's mechanism of action involves the inhibition of ERK1/2, which in turn prevents the phosphorylation of downstream substrates like RSK1 and FRA1, leading to cell cycle arrest, primarily in the G0/G1 phase.[1][6]
Product Information
| Property | Value | Reference |
| Synonyms | ERAS-007, ERK-IN-3 | [7] |
| Molecular Weight | 473.93 g/mol | [7] |
| Mechanism of Action | Selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2 | [1][2] |
| In vitro IC50 (ERK1/2) | 2 nM | [6][7] |
Solubility and Preparation of Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.74 mg of this compound.
-
Add the calculated amount of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution (in DMSO): Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[7] It is crucial to use fresh DMSO, as moisture can reduce the solubility of this compound.[7]
Preparation of Working Solutions for Cell Culture
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in a complete cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Mix well by gentle pipetting or brief vortexing before adding to the cell cultures.
Experimental Protocols
Cell Viability Assay (e.g., using a resazurin-based reagent)
This protocol outlines a typical cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., with known RAS/RAF mutation status)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
96-well cell culture plates
-
This compound working solutions
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically overnight).
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) prepared by serial dilution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Western Blotting for Phospho-ERK and Downstream Targets
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of ERK1/2 and its downstream target, RSK1.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 4 hours).[2]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-RSK1, and total RSK1. A loading control like GAPDH should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 |
| HT-29 | Colorectal Cancer | BRAF V600E | 25 |
| HCT116 | Colorectal Cancer | KRAS G13D | 37 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 45 |
| NCI-H23 | Lung Cancer | KRAS G12C | 50 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 30 |
| WM-266-4 | Melanoma | BRAF V600D | 20 |
Data summarized from Portelinha et al., 2021.[1]
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASN007 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing and administration of ASN007, a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The protocols are based on published animal studies and are intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By targeting ERK1/2, this compound effectively blocks the terminal step in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in upstream genes like BRAF and RAS (KRAS, NRAS, HRAS), making this compound a promising therapeutic agent for these malignancies.[1][3][4][5] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in tumor models with such mutations.[1][3][5]
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Dosing and Administration in Animal Models
This compound has been evaluated in various xenograft and patient-derived xenograft (PDX) models. The route of administration is typically oral (per os, PO), consistent with its development as an orally bioavailable drug.[1][3]
Monotherapy Dosing
| Animal Model | Tumor Type | Cell Line / PDX Model | Dosage | Dosing Schedule | Route of Administration | Reference |
| Mouse Xenograft | Colorectal Adenocarcinoma | HCT116 (KRASG13D) | 40 mg/kg | Twice Daily (BID) | Oral (PO) | [1] |
| Mouse Xenograft | Pancreatic Adenocarcinoma | Panc-1 (KRASG12D) | 40 mg/kg | Twice Daily (BID) | Oral (PO) | [1] |
| Mouse Xenograft | Pancreatic Adenocarcinoma | MIA PaCa-2 (KRASG12C) | 40 mg/kg | Twice Daily (BID) | Oral (PO) | [1] |
| Mouse Xenograft | Neuroblastoma | SK-N-AS (NRASQ61K) | 40 mg/kg | Twice Daily (BID) | Oral (PO) | [1] |
| Mouse Xenograft | Mantle Cell Lymphoma | MINO | 40 mg/kg | Twice Daily (BID) | Oral (PO) | [1] |
| Mouse Xenograft | Mantle Cell Lymphoma | MINO | 75 mg/kg | Once Daily (QD) | Oral (PO) | [1] |
Combination Therapy Dosing
This compound has been studied in combination with the PI3K inhibitor, copanlisib, showing enhanced antitumor activity.[1]
| Animal Model | Tumor Type | Cell Line / PDX Model | This compound Dosage | Combination Agent & Dosage | Dosing Schedule | Route of Administration | Reference |
| Mouse Xenograft | Mantle Cell Lymphoma | MINO | 40 mg/kg | Copanlisib (14 mg/kg) | This compound: BID, PO; Copanlisib: 2 days on/5 days off, IP | Oral (PO) & Intraperitoneal (IP) | [1] |
| Mouse Xenograft | Lung Carcinoma | A549 | 40 mg/kg | Copanlisib (10 mg/kg) | This compound: BID, PO; Copanlisib: 2 days on/5 days off, IP | Oral (PO) & Intraperitoneal (IP) | [1] |
| Mouse Xenograft | Lung Carcinoma | NCI-H1975 | 40 mg/kg | Copanlisib (14 mg/kg) | This compound: BID, PO; Copanlisib: 2 days on/5 days off, IP | Oral (PO) & Intraperitoneal (IP) | [1] |
| PDX Mouse Model | Mantle Cell Lymphoma | PDX44685 | 40 mg/kg | Copanlisib (14 mg/kg) | This compound: BID, PO; Copanlisib: 2 days on/5 days off, IP | Oral (PO) & Intraperitoneal (IP) | [1] |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with this compound, based on published research.
Xenograft Tumor Model Protocol
Caption: Standard workflow for a xenograft efficacy study.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Selected human tumor cell line (e.g., HCT116, MIA PaCa-2)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS, syringes, gavage needles
-
Calipers for tumor measurement
2. Procedure:
-
Cell Culture: Culture tumor cells under standard conditions recommended for the specific cell line.
-
Implantation: Harvest cells during exponential growth. Resuspend cells in sterile PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure them 2-3 times per week using calipers.
-
Randomization: When tumors reach a predetermined average size (e.g., approximately 100 mm³), randomize the animals into treatment and control groups.[1]
-
Formulation and Dosing: Prepare a fresh formulation of this compound in the vehicle solution daily. Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times weekly using the formula: (Length x Width²)/2 .
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
-
Pharmacodynamic Analysis Protocol
1. Objective: To confirm that this compound is inhibiting its target, ERK1/2, in the tumor tissue.
2. Procedure:
-
Conduct a short-term in vivo study as described above.
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of animals from the treated and vehicle control groups.
-
Immediately excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
Western Blot Analysis:
-
Homogenize the tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), phosphorylated RSK (p-RSK), and total RSK. RSK is a direct downstream substrate of ERK.[1]
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Develop the blot to visualize protein bands. A reduction in the p-ERK/t-ERK and p-RSK/t-RSK ratios in the this compound-treated group compared to the vehicle group indicates target engagement.[1]
-
Conclusion
This compound has demonstrated significant single-agent and combination-therapy efficacy in a range of preclinical cancer models harboring RAS and RAF mutations. The provided dosing tables and protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising ERK1/2 inhibitor. Adherence to established animal welfare guidelines and careful experimental design are crucial for obtaining robust and reproducible data.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in ASN007 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the RAS/RAF/MEK/ERK signaling pathway, ERK1/2 are frequently activated in a wide variety of human cancers, particularly those with mutations in the BRAF and RAS genes.[1] Inhibition of this pathway is a promising therapeutic strategy to block tumor cell proliferation and survival.[1]
The Ki-67 protein is a well-established nuclear marker of cellular proliferation. It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0). Consequently, the Ki-67 labeling index, determined by immunohistochemistry (IHC), serves as a valuable pharmacodynamic biomarker to assess the anti-proliferative activity of therapeutic agents like this compound. A reduction in Ki-67 expression in tumor tissue following treatment is indicative of a positive therapeutic response.
These application notes provide a comprehensive overview of the mechanism of this compound, its expected impact on Ki-67 expression, a detailed protocol for Ki-67 immunohistochemical staining in tumor tissues, and guidelines for the interpretation and quantification of results.
Mechanism of Action: this compound and the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound specifically targets and inhibits ERK1 and ERK2, the final kinases in this cascade, thereby blocking the phosphorylation of downstream substrates essential for cell cycle progression and survival.[1]
Data Presentation: Expected Impact of this compound on Ki-67 Expression
Treatment with an effective ERK1/2 inhibitor like this compound is anticipated to induce cell cycle arrest, leading to a significant reduction in the number of proliferating tumor cells. This anti-proliferative effect can be quantitatively assessed by measuring the change in the Ki-67 labeling index in tumor biopsies pre- and post-treatment. While specific quantitative data for this compound's effect on Ki-67 from clinical trials is not yet publicly available in tabular format, the following table represents a hypothetical but expected outcome based on the mechanism of action and results from similar pathway inhibitors.
Table 1: Representative Quantitative Analysis of Ki-67 Expression in this compound-Treated Tumors (Illustrative Data)
| Patient ID | Tumor Type | Baseline Ki-67 Index (%) | Post-Treatment Ki-67 Index (%) | Percent Change in Ki-67 |
| 001 | BRAF V600E Melanoma | 85 | 20 | -76.5% |
| 002 | KRAS G12C NSCLC | 70 | 30 | -57.1% |
| 003 | NRAS Q61R Colorectal Cancer | 90 | 45 | -50.0% |
| 004 | BRAF V600E Melanoma | 65 | 15 | -76.9% |
| 005 | KRAS G12D Pancreatic Cancer | 80 | 50 | -37.5% |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected anti-proliferative effect of this compound and is not derived from actual clinical trial results.
Experimental Protocols
Immunohistochemistry Protocol for Ki-67 in Paraffin-Embedded Tumor Tissue
This protocol provides a standardized procedure for the immunohistochemical staining of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents:
-
Positively charged microscope slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)
-
Protein Block Solution (e.g., 5% normal goat serum in TBS)
-
Primary Antibody: Rabbit Monoclonal anti-Ki-67 (Clone 30-9 or equivalent)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Bluing Reagent
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides with deionized water, then wash in TBS-T for 5 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature.
-
Rinse with deionized water and wash in TBS-T for 2 x 5 minutes.
-
-
Protein Blocking:
-
Apply Protein Block solution and incubate for 20 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the protein block without rinsing.
-
Apply the anti-Ki-67 primary antibody diluted according to the manufacturer's instructions.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in TBS-T for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Wash slides in TBS-T for 3 x 5 minutes.
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate for 5-10 minutes, or until the desired brown staining intensity is achieved.
-
Rinse slides thoroughly with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections using a bluing reagent or by rinsing in running tap water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Quantitative Analysis and Scoring of Ki-67 Staining
The Ki-67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining.
Scoring Methodology:
-
Image Acquisition: Acquire high-resolution digital images of the stained slides.
-
Tumor Area Selection: Identify and annotate regions of invasive tumor, excluding areas of necrosis, in-situ carcinoma, and normal tissue.
-
Cell Counting:
-
Manual Counting: Manually count at least 500-2000 tumor cells in representative high-power fields, enumerating both Ki-67 positive (brown nuclei) and negative (blue nuclei) cells.
-
Digital Image Analysis: Utilize image analysis software to automate the detection and counting of positive and negative tumor cell nuclei within the annotated regions. This method is recommended for its objectivity and reproducibility.
-
-
Calculation of Ki-67 Index:
-
Ki-67 Index (%) = (Number of Ki-67 positive tumor cells / Total number of tumor cells counted) x 100.
-
Interpretation of Results:
A significant decrease in the Ki-67 index in post-treatment biopsies compared to baseline is indicative of a pharmacodynamic response to this compound, suggesting successful inhibition of the ERK pathway and a reduction in tumor cell proliferation.
Conclusion
The immunohistochemical assessment of Ki-67 is a critical tool for evaluating the anti-proliferative efficacy of ERK1/2 inhibitors like this compound. The protocols and guidelines presented in these application notes provide a framework for the robust and reproducible measurement of this key pharmacodynamic biomarker in both preclinical and clinical research settings. As more data from clinical trials of this compound become available, the relationship between the magnitude of Ki-67 reduction and clinical outcomes such as tumor response and patient survival will be further elucidated, solidifying the role of Ki-67 as a valuable biomarker in the development of targeted cancer therapies.
References
Application Note: Analysis of Apoptosis Induction by ASN007 Using Flow Cytometry
Introduction
ASN007 is an orally bioavailable and potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in a wide range of cancers due to mutations in genes like BRAF and RAS.[3][4][5] This aberrant signaling promotes tumor cell proliferation, survival, and resistance to therapy. This compound, by selectively targeting ERK1/2, blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with these mutations.[6][7] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with an IC50 of approximately 2 nM in cell-free assays.[1][3] By inhibiting ERK1/2, this compound prevents the phosphorylation of key downstream substrates, including RSK1 (ribosomal S6 kinase 1) and FRA1 (FOS-like antigen 1).[1][3][6] The inhibition of this signaling cascade disrupts transcriptional regulation of proteins involved in cell cycle progression and survival, ultimately leading to the induction of apoptosis.[6] Studies have shown that this compound demonstrates potent anti-proliferative activity in various cancer cell lines, particularly those harboring BRAF and KRAS mutations.[1][4][7]
Data Presentation
The following tables represent expected quantitative data from a flow cytometry experiment analyzing apoptosis in a BRAF-mutant melanoma cell line (e.g., A375) treated with this compound for 48 hours.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in A375 Cells
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 | 81.2 ± 3.5 | 12.3 ± 2.2 | 6.5 ± 1.5 |
| 50 | 65.7 ± 4.2 | 25.8 ± 3.1 | 8.5 ± 1.8 |
| 100 | 48.9 ± 5.1 | 38.6 ± 4.5 | 12.5 ± 2.3 |
| 250 | 25.3 ± 4.8 | 55.2 ± 5.3 | 19.5 ± 3.0 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM) in A375 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 95.1 ± 1.8 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| 12 | 85.4 ± 2.5 | 9.1 ± 1.5 | 5.5 ± 1.0 |
| 24 | 68.2 ± 3.9 | 22.5 ± 2.8 | 9.3 ± 1.7 |
| 48 | 48.9 ± 5.1 | 38.6 ± 4.5 | 12.5 ± 2.3 |
| 72 | 30.1 ± 4.7 | 45.3 ± 5.0 | 24.6 ± 3.8 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Incubation: Aspirate the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Flow Cytometry Analysis of Apoptosis
-
Cell Harvesting: After the incubation period, collect the culture medium (containing floating, potentially apoptotic cells) from each well into a separate flow cytometry tube.
-
Adherent Cell Detachment: Wash the adherent cells with PBS and then add Trypsin-EDTA to detach the cells.
-
Cell Pooling: Once the cells have detached, add complete medium to neutralize the trypsin and transfer the cell suspension to the respective flow cytometry tube containing the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Data Analysis
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation.
-
Gating: Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Mandatory Visualizations
Caption: this compound inhibits ERK1/2, blocking downstream signaling and promoting apoptosis.
Caption: Experimental workflow for analyzing apoptosis with this compound by flow cytometry.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing ASN007 Resistant Cell Line Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. ASN007, a potent and selective inhibitor of ERK1/2 kinases, has shown promise in tumors with hyperactivated RAS/RAF/MEK/ERK signaling pathways.[1][2][3] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for developing effective second-line therapies and combination strategies. This application note provides a detailed protocol for establishing and characterizing this compound resistant cancer cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic approaches.[4][5]
The primary method for generating drug-resistant cancer cell lines involves the continuous exposure of parental cells to gradually increasing concentrations of the drug.[4][6] This process selects for cells that have acquired resistance through various mechanisms, such as alterations in drug influx/efflux, enhanced DNA repair, or activation of bypass signaling pathways.[7]
Signaling Pathway of this compound
This compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[1] It targets the MAPK/ERK pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[3][8] In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS and RAF.[1][2] this compound blocks the phosphorylation of ERK1/2 substrates, such as RSK and FRA-1, thereby inhibiting downstream signaling and tumor cell growth.[1]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Generating Resistant Cell Lines
The generation of drug-resistant cell lines is a lengthy process that can take several months.[9] The following diagram outlines the key steps involved in establishing this compound resistant cell lines.
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Protocols
Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the starting point for the dose-escalation protocol.
Materials:
-
Parental cancer cell line (e.g., a line with a known BRAF or RAS mutation)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours (or a duration relevant to the cell line's doubling time).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.
Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation
Objective: To generate a stable cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks or dishes
-
Cryopreservation medium
Protocol:
-
Begin by continuously culturing the parental cell line in the presence of this compound at a concentration equal to the determined IC50.
-
Initially, a significant portion of the cells will die. Monitor the culture closely and change the medium (containing fresh this compound) every 3-4 days.
-
Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[4]
-
At each new concentration, there may be another period of cell death followed by the outgrowth of a resistant population.
-
It is crucial to cryopreserve vials of cells at each stage of increased resistance. This creates a valuable resource for future comparative studies.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[4]
-
To establish a stable resistant line, maintain the cells in the high concentration of this compound for several passages. It is also advisable to culture a parallel line without the drug for a few passages to ensure the resistance phenotype is stable.
Characterization of this compound Resistant Cell Lines
A. Confirmation of Resistant Phenotype by Viability Assay
Objective: To confirm and quantify the degree of resistance in the newly generated cell line.
Protocol:
-
Perform a cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines.
-
Determine the IC50 values for both cell lines.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) A significantly increased RI confirms the resistant phenotype.[6]
B. Analysis of Signaling Pathways by Western Blotting
Objective: To investigate potential alterations in the MAPK/ERK pathway and other compensatory signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., p-ERK, total ERK, p-MEK, total MEK, p-AKT, total AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture parental and resistant cells with and without this compound treatment for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation between the parental and resistant lines.
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., A375) | 10 | - |
| This compound-Resistant (A375-R) | 250 | 25 |
Table 2: Hypothetical Changes in Protein Expression/Phosphorylation
| Protein | Parental Cells | This compound-Resistant Cells | Interpretation |
| p-ERK (T202/Y204) | High | High (even with this compound) | Reactivation of ERK signaling |
| Total ERK | Unchanged | Unchanged | - |
| p-AKT (S473) | Low | High | Activation of bypass PI3K/AKT pathway |
| Total AKT | Unchanged | Unchanged | - |
| ABCB1 (MDR1) | Low | High | Increased drug efflux |
Potential Resistance Mechanisms
Based on the characterization experiments, several mechanisms of resistance to this compound can be hypothesized.
Caption: Potential mechanisms of acquired resistance to this compound.
Discussion
The development of this compound resistant cell line models provides a powerful in vitro system to explore the molecular underpinnings of acquired drug resistance. The protocols outlined in this application note offer a systematic approach to generating and characterizing these valuable research tools. The data obtained from these models can help identify biomarkers of resistance and inform the development of rational combination therapies to overcome it. For instance, if resistance is mediated by the activation of the PI3K/AKT pathway, combining this compound with a PI3K inhibitor could be a promising therapeutic strategy.[1][2] Further characterization, such as whole-exome sequencing or RNA sequencing, can provide a more comprehensive understanding of the genetic and transcriptomic changes associated with this compound resistance.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Synergistic Anti-Tumor Activity of ASN007 in Combination with PI3K Inhibitors
Introduction
The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are two critical cascades that regulate fundamental cellular processes, including proliferation, survival, and growth.[1] In many human cancers, these pathways are aberrantly activated due to mutations in key components like RAS, BRAF, or PIK3CA, making them prime targets for therapeutic intervention.[2] However, the intricate crosstalk and feedback loops between these pathways often lead to compensatory activation, limiting the efficacy of single-agent therapies.[3] For instance, inhibition of the MAPK pathway can lead to the reactivation of the PI3K/AKT pathway, promoting cell survival and mediating drug resistance.[4]
This has led to the exploration of combination therapies that simultaneously target both pathways.[5][6] ASN007 is an orally bioavailable and selective inhibitor of ERK1 and ERK2, the final kinases in the MAPK cascade.[7][8] Preclinical studies have demonstrated its potent anti-proliferative activity in tumors harboring BRAF and RAS mutations.[7][9] PI3K inhibitors, on the other hand, block the PI3K/AKT/mTOR pathway, which is also frequently dysregulated in cancer.[10] Preclinical evidence strongly suggests that combining an ERK inhibitor like this compound with a PI3K inhibitor can result in enhanced anti-tumor activity and overcome resistance.[7][11] Specifically, the combination of this compound with the PI3K inhibitor copanlisib has been shown to be more effective than either agent alone, both in vitro and in vivo.[7][8]
These application notes provide a comprehensive overview of the experimental design for evaluating the combination of this compound and PI3K inhibitors, complete with detailed protocols for key assays.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound and a representative PI3K inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| ERK1 (enzyme assay) | N/A | 2 | [7] |
| ERK2 (enzyme assay) | N/A | 2 | [7] |
| A375 Melanoma | BRAF V600E | 15 | [7] |
| HT-29 Colorectal | BRAF V600E | 25 | [7] |
| JeKo-1 Mantle Cell | N/A | 10 | [7] |
| KRAS-mutant NSCLC | KRAS G12C, G12V, etc. | 20-100 | [7][9] |
Table 2: In Vitro Inhibitory Activity of a Representative PI3K Inhibitor (e.g., Copanlisib)
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| PI3K-α (enzyme assay) | N/A | 0.5 | [7] |
| PI3K-δ (enzyme assay) | N/A | 0.7 | [7] |
| PI3K-β (enzyme assay) | N/A | 3.7 | [10] |
| PI3K-γ (enzyme assay) | N/A | 6.4 | [10] |
| T-cell Lymphoma lines | Various | 5-50 | [7] |
| Breast Cancer lines | PIK3CA mutant | 10-80 | [3] |
Table 3: In Vitro Combination Activity of this compound and PI3K Inhibitor in a KRAS-Mutant Lung Cancer Cell Line
| Treatment Group | Concentration | % Growth Inhibition | Combination Index (CI)* |
| This compound | 50 nM | 35% | N/A |
| PI3K Inhibitor | 20 nM | 30% | N/A |
| This compound + PI3K Inhibitor | 50 nM + 20 nM | 85% | 0.4 |
*Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 4: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model (BRAF-mutant Melanoma)
| Treatment Group | Dose/Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 0% |
| This compound | 25 mg/kg, QD | 45% |
| PI3K Inhibitor | 10 mg/kg, QD | 40% |
| This compound + PI3K Inhibitor | 25 mg/kg + 10 mg/kg, QD | 92% |
Mandatory Visualizations
Caption: Combined inhibition of the MAPK and PI3K signaling pathways.
Caption: Overall workflow for preclinical evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol is designed to assess the anti-proliferative effects of this compound and a PI3K inhibitor, alone and in combination. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and PI3K inhibitor stock solutions (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PI3K inhibitor in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, prepare a matrix of concentrations and add them to the designated wells.
-
Include vehicle control (medium with the highest concentration of DMSO used, typically <0.1%) and untreated control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K pathways following treatment.[13][14]
Materials:
-
6-well cell culture plates
-
This compound and PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 12-24 hours if necessary, then treat with this compound, PI3K inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound and PI3K inhibitor combination in an animal model.[16][17] All animal procedures must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional, to improve tumor engraftment)
-
This compound and PI3K inhibitor formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
When tumors reach a mean volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment groups (e.g., n=8-10 mice per group).[17]
-
Typical groups: 1) Vehicle control, 2) this compound alone, 3) PI3K inhibitor alone, 4) this compound + PI3K inhibitor.
-
-
Drug Administration:
-
Prepare drug formulations according to the study protocol.
-
Administer the treatments at the specified doses and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers and record mouse body weight 2-3 times per week as an indicator of toxicity.[17]
-
Observe mice for any clinical signs of distress.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Tumor weight can be recorded as a final measure of efficacy.
-
Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess pathway inhibition and other biomarkers.
-
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for In vivo Imaging Techniques to Assess ASN007 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and selective oral inhibitor of ERK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a common driver in a multitude of cancers, making ERK1/2 a critical therapeutic target.[2] this compound has demonstrated significant anti-proliferative activity in preclinical models of tumors with BRAF and RAS mutations and has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][2] To facilitate the preclinical and clinical development of this compound, robust methods for assessing its in vivo efficacy and target engagement are essential. This document provides detailed application notes and protocols for advanced in vivo imaging techniques to visualize and quantify the therapeutic effects of this compound.
This compound Signaling Pathway
This compound directly inhibits the kinase activity of ERK1 and ERK2, preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and differentiation.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Application Note 1: Bioluminescence Imaging for Pharmacodynamic Assessment of this compound
Objective: To non-invasively visualize and quantify the inhibition of ERK signaling by this compound in real-time within a living animal model. This is achieved using a Kinase-Modulated Bioluminescent Indicator (KiMBI) that reports on ERK activity.
Principle: An ERK KiMBI is a fusion protein containing a luciferase, a substrate for ERK phosphorylation, and a phospho-binding domain. When ERK is active, it phosphorylates the substrate, leading to a conformational change that alters the luciferase activity, which can be detected as a change in light emission upon administration of a substrate like luciferin.[5][6] Inhibition of ERK by this compound will reverse this change, providing a direct readout of target engagement and pharmacodynamics.
Experimental Protocol: Bioluminescence Imaging with ERK KiMBI
1. Cell Line Preparation:
- Establish a stable cancer cell line (e.g., a human colorectal cancer line with a KRAS mutation) that expresses an ERK KiMBI reporter.
- Culture the cells in appropriate media and select for stable expression of the reporter construct.
2. Xenograft Mouse Model:
- Implant the ERK KiMBI-expressing cancer cells subcutaneously or orthotopically into immunocompromised mice.
- Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating the imaging study.
3. Imaging Procedure:
- Anesthetize the tumor-bearing mice.
- Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
- Acquire baseline bioluminescence images using an in vivo imaging system (IVIS).
- Administer this compound orally at the desired dose.
- Perform longitudinal imaging at various time points post-ASN007 administration (e.g., 2, 4, 8, 24, 48 hours) to monitor the change in bioluminescence signal from the tumor.
4. Data Analysis:
- Quantify the bioluminescence signal (photon flux) from the tumor region of interest (ROI) at each time point.
- Normalize the signal to the baseline image to determine the fold-change in ERK activity.
- Correlate the changes in bioluminescence with the pharmacokinetic profile of this compound.
// Nodes
A[label="Establish ERK KiMBI\nReporter Cell Line", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Develop Xenograft\nMouse Model", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Baseline Bioluminescence\nImaging", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Administer this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Longitudinal Imaging\n(Multiple Time Points)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Data Acquisition\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B[color="#4285F4"];
B -> C [color="#4285F4"];
C -> D [color="#4285F4"];
D -> E [color="#4285F4"];
E -> F [color="#4285F4"];
}
Caption: Workflow for assessing this compound efficacy using bioluminescence imaging with an ERK KiMBI reporter.
Application Note 2: Magnetic Resonance Spectroscopy (MRS) for Monitoring Metabolic Response to this compound
Objective: To non-invasively measure changes in tumor metabolism, specifically phosphocholine levels, as a downstream biomarker of this compound-induced ERK pathway inhibition.
Principle: Inhibition of the MAPK/ERK signaling pathway has been shown to decrease the levels of phosphocholine (PC) in cancer cells.[7][8] Magnetic Resonance Spectroscopy (MRS) can detect and quantify the concentration of choline-containing compounds in vivo. A reduction in the total choline (tCho) signal, and specifically the PC peak, can serve as a pharmacodynamic marker of this compound activity.[9][10][11]
Experimental Protocol: In vivo Magnetic Resonance Spectroscopy
1. Animal Model:
- Establish subcutaneous xenograft tumors in mice using a cancer cell line known to have a high choline metabolic profile (e.g., breast or colon cancer cell lines).
- Tumors should reach a suitable size for MRS analysis (typically >200 mm³).
2. MRS Data Acquisition:
- Anesthetize the tumor-bearing mouse and position it within a small-animal MRI/MRS system.
- Acquire baseline proton (¹H) MR spectra from a voxel placed within the tumor.
- Administer this compound orally.
- Acquire subsequent MR spectra at defined time points (e.g., 24, 48, 72 hours) after treatment.
3. Data Analysis:
- Process the MR spectra to identify and quantify the choline-containing compounds, particularly the total choline (tCho) peak.
- Calculate the change in tCho concentration or the ratio of tCho to an internal reference (e.g., water) over time.
- Compare the changes in the tCho signal between this compound-treated and vehicle-treated control groups.
// Nodes
A[label="Establish Tumor\nXenograft Model", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Baseline In vivo MRS\nof Tumor", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Oral Administration\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Follow-up MRS Scans\n(e.g., 24, 48, 72h)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Spectral Analysis of\nCholine Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Quantify Change\nin tCho Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B[color="#4285F4"];
B -> C [color="#4285F4"];
C -> D [color="#4285F4"];
D -> E [color="#4285F4"];
E -> F [color="#4285F4"];
}
Caption: Experimental workflow for monitoring the metabolic response to this compound using in vivo MRS.
Application Note 3: Positron Emission Tomography (PET) for Target Engagement and Metabolic Activity
Objective: To assess this compound efficacy by measuring changes in tumor glucose metabolism using ¹⁸F-FDG PET and to evaluate target engagement using a specific radiotracer if available.
Principle:
-
¹⁸F-FDG PET: The RAS/RAF/MEK/ERK pathway is a key regulator of glucose metabolism. Inhibition of this pathway with this compound is expected to decrease glucose uptake in tumor cells. ¹⁸F-FDG, a glucose analog, accumulates in metabolically active cells, and a decrease in its uptake, as measured by PET, can indicate a therapeutic response.
-
Target-Specific PET: A radiolabeled version of this compound or a competitive ligand could be used to directly visualize and quantify the binding of the drug to ERK1/2 in the tumor and other tissues, providing a direct measure of target engagement. While a specific tracer for this compound is not yet described, this remains a powerful potential application. Alternatively, PET imaging of downstream markers of the ERK pathway, such as the transferrin receptor, can be employed.[12][13]
Experimental Protocol: ¹⁸F-FDG PET Imaging
1. Animal Model and Treatment:
- Use a xenograft model with a tumor cell line known to be sensitive to this compound.
- Treat cohorts of mice with this compound or vehicle control for a specified duration (e.g., 3-5 days).
2. ¹⁸F-FDG PET/CT Imaging:
- Fast the mice for 4-6 hours prior to imaging.
- Administer ¹⁸F-FDG via tail vein injection.
- Allow for a 60-minute uptake period.
- Anesthetize the mice and perform a whole-body PET/CT scan.
3. Data Analysis:
- Reconstruct the PET and CT images.
- Draw regions of interest (ROIs) around the tumor on the co-registered images.
- Calculate the Standardized Uptake Value (SUV) for the tumors in both the treated and control groups.
- Statistically compare the tumor SUV between the groups to determine the effect of this compound on glucose metabolism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the described in vivo imaging techniques to assess the efficacy of this compound in a KRAS-mutant colorectal cancer xenograft model. This data is illustrative and intended to provide a framework for data presentation.
| Imaging Modality | Parameter Measured | Vehicle Control (Mean ± SD) | This compound Treated (Mean ± SD) | Percent Change | P-value |
| Bioluminescence Imaging | Normalized Photon Flux (ERK Activity) | 1.0 ± 0.2 | 0.3 ± 0.1 | -70% | <0.01 |
| MRS | Total Choline (tCho) Concentration (mM) | 2.5 ± 0.4 | 1.5 ± 0.3 | -40% | <0.05 |
| ¹⁸F-FDG PET | Tumor SUVmax | 4.8 ± 0.7 | 2.4 ± 0.5 | -50% | <0.01 |
Note: The illustrative data suggests that this compound treatment leads to a significant reduction in ERK pathway activity, a decrease in the tumor's choline metabolic signature, and a substantial inhibition of glucose uptake, all indicative of a potent anti-tumor effect.
Conclusion
The in vivo imaging techniques detailed in these application notes provide powerful, non-invasive methods to assess the pharmacodynamics and efficacy of the ERK1/2 inhibitor this compound. Bioluminescence imaging with an ERK KiMBI offers a direct readout of target pathway inhibition. Magnetic Resonance Spectroscopy provides a valuable metabolic biomarker of response. ¹⁸F-FDG PET imaging allows for the assessment of the downstream effects on tumor metabolism. The integration of these advanced imaging strategies into preclinical and clinical studies will be instrumental in optimizing the development and application of this compound for the treatment of RAS/RAF-driven cancers.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Role of Functional Magnetic Resonance Spectroscopy (MRS) to Monitor Response to Kinase Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Role of Functional Magnetic Resonance Spectroscopy (MRS) to Monitor Response to Kinase Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. [vivo.weill.cornell.edu]
- 13. Item - Supplementary Data from A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming ASN007 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, ASN007. The information is designed to help users identify and overcome potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1][2] By binding to the ATP pocket of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway.[3] This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, and it plays a crucial role in tumor cell proliferation and survival.[3] this compound has shown preferential antiproliferative activity in cancer cell lines with BRAF and RAS mutations.[1][2]
Q2: What are the known mechanisms of acquired resistance to ERK inhibitors?
A2: Acquired resistance to ERK inhibitors can arise through several mechanisms, including:
-
On-target mutations in ERK1/2: Alterations in the drug-binding site of ERK1 or ERK2 can prevent the inhibitor from binding effectively.
-
ERK2 gene amplification: An increased number of copies of the MAPK1 gene (which codes for ERK2) can lead to overexpression of the ERK2 protein, overwhelming the inhibitor.
-
Reactivation of the MAPK pathway: This can occur through various means, such as mutations in upstream components like MEK or amplification of BRAF.
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked ERK pathway. A common example is the activation of the PI3K/AKT/mTOR pathway.
-
Overexpression of receptor tyrosine kinases (RTKs): Increased expression of RTKs like EGFR or ERBB2 can lead to sustained signaling that bypasses the need for the ERK pathway.
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe a decrease in the efficacy of this compound, consider the following initial steps:
-
Confirm the identity and purity of your this compound compound.
-
Verify the concentration of the drug used in your experiments.
-
Check the health and passage number of your cell line. Cell lines can change their characteristics over time in culture.
-
Perform a dose-response curve to accurately determine the IC50 value of this compound in your cell line. A rightward shift in the curve compared to previous experiments could indicate the development of resistance.
-
Assess the phosphorylation status of downstream targets of ERK1/2 (e.g., RSK1, FRA-1) via Western blot. Incomplete inhibition of these targets at a given this compound concentration suggests a resistance mechanism may be at play.
Q4: Can this compound be used to overcome resistance to other targeted therapies?
A4: Yes, preclinical studies have shown that this compound can be effective in overcoming acquired resistance to other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines that have developed resistance to EGFR inhibitors like erlotinib and osimertinib, increased ERK activation is a common finding.[4][5] this compound has been shown to inhibit the growth of these EGFR inhibitor-resistant cells.[4][5] Additionally, this compound has demonstrated activity in a BRAF V600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[1][2]
Troubleshooting Guide
This guide provides structured approaches to address specific issues you might encounter when studying this compound resistance.
Issue 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acquired this compound resistance.
-
Experimental Protocols:
-
Protocol 1: Generation of this compound-Resistant Cell Lines: See detailed protocol below.
-
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Analysis: See detailed protocol below.
-
Issue 2: A specific cancer cell line is intrinsically resistant to this compound.
-
Possible Cause: Pre-existing mutations or signaling pathway configurations that make the cells less dependent on the ERK pathway.
-
Troubleshooting Workflow:
Caption: Investigating intrinsic resistance to this compound.
-
Experimental Protocols:
-
Protocol 3: Cell Viability (MTT/XTT) Assay: See detailed protocol below.
-
Protocol 4: Synergy Analysis for Combination Therapies: See detailed protocol below.
-
Quantitative Data
Table 1: Antiproliferative Activity of this compound in a Panel of Solid Tumor Cell Lines
| Cell Line | Cancer Type | RAS/RAF Mutation | This compound IC50 (nM) |
| HCT-116 | Colorectal | KRAS G13D | 13 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 20 |
| A375 | Melanoma | BRAF V600E | 37 |
| HT-29 | Colorectal | BRAF V600E | 45 |
| NCI-H23 | Lung | KRAS G12C | 50 |
| SW620 | Colorectal | KRAS G12V | 60 |
| Calu-6 | Lung | KRAS Q61K | 100 |
| A549 | Lung | KRAS G12S | >10,000 |
| MCF7 | Breast | Wild-Type | >10,000 |
| PC-3 | Prostate | Wild-Type | >10,000 |
Data adapted from preclinical studies.[1] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical Example of this compound IC50 in a Sensitive vs. Acquired Resistant Cell Line
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCT-116 | Parental, this compound-sensitive | 13 | 1 |
| HCT-116-AR | This compound-Resistant (generated in-house) | 520 | 40 |
This table illustrates the expected outcome of a resistance generation experiment. Actual values will vary.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure with dose escalation.
-
Determine the initial IC50 of this compound: Use a cell viability assay (see Protocol 3) to determine the baseline IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC10 or IC20.
-
Passage and Monitor: When the cells reach 80-90% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound. Monitor cell morphology and growth rate.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Cryopreserve: Repeat the process of passaging and dose escalation. It is crucial to freeze aliquots of the cells at each stage of increased resistance.
-
Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line by re-determining the IC50 and comparing it to the parental line.
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and potential bypass pathways.
-
Cell Lysis: After treating your sensitive and resistant cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Protocol 3: Cell Viability (MTT/XTT) Assay
This assay is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Synergy Analysis for Combination Therapies
This protocol helps to determine if the combination of this compound with another inhibitor results in a synergistic, additive, or antagonistic effect.
-
Experimental Design: Design a matrix of concentrations for both this compound and the second drug.
-
Cell Treatment: Treat cells in a 96-well plate with each drug alone and in combination at the various concentrations for 72 hours.
-
Viability Assay: Perform a cell viability assay (e.g., MTT/XTT) as described in Protocol 3.
-
Synergy Calculation: Use a synergy model such as the Bliss Independence model or the Loewe Additivity model to analyze the data. Software packages are available to calculate a synergy score (e.g., Combination Index, CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Signaling Pathways and Workflows
Caption: this compound mechanism of action and potential resistance pathways.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
ASN007 Technical Support Center: Troubleshooting and FAQs
Welcome to the ASN007 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable and selective small-molecule inhibitor of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][2] Its primary mechanism of action is to bind to and inhibit the kinase activity of ERK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, and its inhibition by this compound can lead to decreased tumor cell proliferation and survival.[1][2][4]
Q2: What are the known on-target effects of this compound in cancer models?
A2: this compound demonstrates potent anti-proliferative activity in cancer cell lines and tumor models harboring BRAF and RAS mutations.[1][2][4] It has been shown to induce cell cycle arrest and inhibit the phosphorylation of downstream ERK1/2 targets, such as RSK1.[1] Preclinical studies have shown its efficacy in various cancer models, including those resistant to BRAF and MEK inhibitors.[2][4]
Q3: What are the most commonly observed off-target effects or adverse events associated with this compound in clinical trials?
A3: Based on Phase 1 clinical trial data, the most common treatment-related adverse events (TRAEs) associated with this compound include rash, central serous retinopathy (CSR), blurred vision, nausea, vomiting, and diarrhea.[4][5]
Troubleshooting Guide for Off-Target Effects
This section provides guidance on identifying and mitigating common off-target effects observed with this compound.
Dermatological Effects (Rash)
Issue: Development of a rash is a common off-target effect of inhibitors targeting the MAPK pathway.[4][5]
Potential Mechanism: The ERK signaling pathway is crucial for maintaining skin homeostasis, including keratinocyte proliferation and differentiation.[6][7] Inhibition of ERK signaling can disrupt this balance, leading to inflammatory skin reactions.[8][9][10] Studies on other MAPK pathway inhibitors suggest that the rash is a class effect related to on-target inhibition in the skin.
Mitigation Strategies for Research Settings:
-
Prophylactic Measures: In clinical settings, preventative measures for EGFR inhibitor-induced rash include moisturizing the skin twice daily and minimizing sun exposure.[11] Researchers can adapt these principles for in vivo studies by ensuring adequate hydration and controlled light exposure for animal models.
-
Topical Treatments: For mild to moderate rash in animal models, consider the topical application of hydrocortisone or clindamycin, which are used in clinical management.[11]
-
Dose Modification: In cases of severe rash, a reduction in the this compound dose or a change in the dosing schedule (e.g., intermittent dosing) could be explored to manage the toxicity while potentially maintaining anti-tumor efficacy.[3]
Experimental Protocol: Evaluating Skin Rash in an In Vivo Model
-
Animal Model: Utilize a relevant xenograft or patient-derived xenograft (PDX) mouse model.
-
This compound Administration: Administer this compound at the desired therapeutic dose and schedule.
-
Monitoring: Visually inspect the animals daily for the development of any skin abnormalities, such as erythema, papules, or pustules. Document the onset, severity, and distribution of the rash.
-
Grading: Use a standardized grading scale (e.g., a modified Common Terminology Criteria for Adverse Events - CTCAE) to score the severity of the rash.
-
Histopathological Analysis: Upon study completion or if severe rash develops, collect skin samples from affected and unaffected areas for histological examination (H&E staining) to assess for inflammatory infiltrates and changes in epidermal morphology.
-
Mitigation Arm: In a separate cohort, implement mitigation strategies such as topical hydrocortisone application to the affected areas and evaluate the impact on rash severity.
Ocular Effects (Central Serous Retinopathy - CSR)
Issue: Central serous retinopathy, characterized by fluid accumulation under the retina, has been observed with this compound and other MEK/ERK inhibitors.[4][5][12][13][14]
Potential Mechanism: The integrity of the retinal pigment epithelium (RPE) is dependent on the MAPK signaling pathway.[14][15] Inhibition of MEK/ERK can lead to RPE dysfunction, breakdown of the blood-retinal barrier, and subsequent subretinal fluid accumulation.[14] This is considered a class effect of MEK/ERK inhibitors.[12][16]
Mitigation Strategies for Research Settings:
-
Monitoring: For in vivo studies, regular ophthalmological examinations (e.g., fundoscopy, optical coherence tomography - OCT) can be performed to monitor for retinal changes.
-
Dose Adjustment: In clinical settings, CSR associated with MEK inhibitors is often managed by dose interruption or reduction.[14][17] This approach can be modeled in preclinical studies to determine the dose-toxicity relationship.
-
Spontaneous Resolution: Importantly, retinopathy associated with ERK inhibitors has been reported to be self-limited and reversible upon drug cessation without the need for medical intervention.[12][17]
Experimental Protocol: Assessing Ocular Effects in an In Vivo Model
-
Animal Model: Use an appropriate animal model (e.g., rodents or larger mammals if clinically relevant imaging is required).
-
Baseline Examination: Perform baseline ophthalmological examinations, including fundoscopy and OCT, to establish normal retinal morphology.
-
This compound Administration: Administer this compound at a range of doses.
-
Follow-up Examinations: Conduct regular follow-up eye exams at specified time points during the study.
-
Image Analysis: Analyze OCT images for the presence and extent of subretinal fluid.
-
Recovery Phase: Include a recovery cohort where this compound administration is stopped to assess the reversibility of any observed retinal changes.
Understanding and Improving this compound Selectivity
Q4: How selective is this compound for ERK1/2?
A4: this compound is described as a selective ERK1/2 inhibitor.[1][2] In a kinase profiling assay against 335 kinases, this compound demonstrated selective inhibition of ERK1/2 at a 1.0 μM concentration.[18] Further IC50 determination against the top 22 kinases that showed greater than 75% inhibition at 1 μM confirmed its high selectivity for ERK1 and ERK2.[1][18] However, some inhibition of a small number of kinases from the CMGC and CAMK subfamilies was also noted.[1][18]
Q5: How can researchers assess the off-target profile of this compound in their specific experimental system?
A5: Researchers can employ several methods to characterize the off-target effects of this compound:
-
Biochemical Kinase Profiling: Submit this compound to a commercial kinase profiling service to test its activity against a broad panel of kinases at various concentrations.[19][20][21] This provides a comprehensive overview of its selectivity.
-
Cell-Based Assays: Utilize cell-based assays to confirm off-target engagement in a more physiologically relevant context.[22][23] The Cellular Thermal Shift Assay (CETSA) can be used to assess target and off-target binding within intact cells.[22]
-
Signaling Pathway Analysis: Perform phosphoproteomics or Western blotting to analyze the phosphorylation status of key downstream targets of suspected off-target kinases.[24]
Table 1: Quantitative Data on this compound Kinase Inhibition
| Kinase Target | IC50 (nM) | Source |
| ERK1 | 2 | [1] |
| ERK2 | 2 | [1] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial of this compound
| Adverse Event | Frequency (at 40mg QD, n=10) | Frequency (at 250mg QW, n=9) | Source |
| Rash | 90% (Gr3 10%) | 33% (no Gr3) | [4][5] |
| Nausea/Vomiting | 30% (Gr1) | 33% (Gr3 11%) | [4][5] |
| Diarrhea | 30% (Gr1) | 33% (no Gr3) | [4][5] |
| Fatigue | 20% (Gr3 10%) | - | [4][5] |
| Central Serous Retinopathy (CSR) | 30% (no G3) | 11% (Gr3 11%) | [4][5] |
| Blurred Vision | - | 44% (Gr3 11%) | [4][5] |
Grades refer to the severity of the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing Pathways and Protocols
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 6. Regulation of ERK-MAPK signaling in human epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of ERK Pathway in the Pathogenesis of Atopic Dermatitis and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ERK Pathway in the Pathogenesis of Atopic Dermatitis and Its Potential as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. archive.cancerworld.net [archive.cancerworld.net]
- 12. Clinical and Morphologic Characteristics of Extracellular Signal-Regulated Kinase Inhibitor-Associated Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Bilateral Multifocal Central Serous-Like Chorioretinopathy due to MEK Inhibition for Metastatic Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serous Retinopathy Associated With Combination MEK and Fibroblast Growth Factor Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical and Morphologic Characteristics of MEK Inhibitor-Associated Retinopathy: Differences From Central Serous Chorioretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How do you manage the severe adverse drug reaction of [themednet.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ASN007 dosage for maximum therapeutic window
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ASN007 to achieve the maximum therapeutic window. This compound is an orally bioavailable and selective inhibitor of ERK1 and ERK2 kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] By binding to ERK1/2, it prevents their phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway.[2][4] This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, making it a key target for cancer therapy.[1][4]
Q2: In which cancer types has this compound shown the most promise?
A2: Preclinical and clinical data suggest that this compound has significant anti-tumor activity in cancers with mutations in the RAS/RAF pathway, including BRAF, KRAS, NRAS, and HRAS mutations.[1][3][5] It has demonstrated efficacy in models of melanoma, colorectal cancer, non-small cell lung cancer, pancreatic ductal adenocarcinoma, and ovarian cancer.[1][6][7] Notably, this compound has shown activity in melanoma models resistant to BRAF and MEK inhibitors.[1][3][5]
Q3: What is the recommended dosing schedule for this compound in clinical trials?
A3: A Phase 1 clinical trial (NCT03415126) evaluated both once daily (QD) and once weekly (QW) oral dosing schedules.[5][7] The recommended Phase 2 dose (RP2D) was determined to be 250mg administered once weekly (QW), based on a favorable tolerability profile and encouraging clinical activity.[7]
Q4: What are the known dose-limiting toxicities (DLTs) and common adverse events associated with this compound?
A4: In the Phase 1 trial, dose-limiting toxicities included Grade 3 central serous retinopathy (CSR) at 60mg and 80mg QD, Grade 3 rash at 80mg QD, and Grade 3 AST elevation at 350mg QW.[7] Common treatment-related adverse events at the 40mg QD dose included rash, nausea/vomiting, diarrhea, fatigue, and CSR.[5] At the 250mg QW dose, common adverse events included rash, CSR, blurred vision, nausea/vomiting, and diarrhea.[5]
Troubleshooting Guide
Problem: Sub-optimal anti-tumor activity in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line selection | Ensure the cell lines used harbor activating mutations in the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E, KRAS G12C/D/V). This compound's efficacy is significantly higher in such models.[1] |
| Inadequate drug concentration | Perform a dose-response study to determine the optimal IC50 for your specific cell line. In cell-free assays, this compound has an IC50 of approximately 2 nM for both ERK1 and ERK2.[1][8][9] |
| Short drug exposure time | Inhibition of ERK1/2 targets can be observed as early as 15 minutes and can last for at least 72 hours.[1] Ensure your experimental endpoint allows for sufficient duration of target inhibition. |
Problem: High toxicity or unexpected side effects in animal models.
| Possible Cause | Troubleshooting Step |
| Inappropriate dosing schedule | Preclinical studies have shown that both daily and intermittent dosing regimens can be effective.[9][10] Consider switching to an intermittent (e.g., once weekly) schedule, which was better tolerated in the clinical setting.[7] |
| Off-target effects | While this compound is a selective ERK1/2 inhibitor, review the kinome profiling data to assess potential off-target activities that might contribute to toxicity in your specific model.[1] |
| Drug formulation and administration | Ensure proper formulation for oral administration to achieve consistent bioavailability. A suspension in CMC-Na has been used for oral administration in preclinical models.[8] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| ERK1 | 2 | Cell-free biochemical assay[1][7] |
| ERK2 | 2 | Cell-free biochemical assay[1][7] |
Table 2: Phase 1 Clinical Trial (NCT03415126) Dosing and Efficacy
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Observed Clinical Benefit |
| Once Daily (QD) | 40mg[5] | - |
| Once Weekly (QW) | 250mg[5][7] | Confirmed partial response in HRAS-mutant salivary gland cancer; Stable disease in KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer.[7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells with known RAS/RAF pathway mutations (e.g., A375 for BRAF V600E, JeKo-1 for NRAS) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.[1]
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations (e.g., 15 minutes to 72 hours).[1]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-p90RSK (a downstream target of ERK) and total RSK1 as a loading control.[1]
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Caption: Mechanism of action of this compound in the RAS/RAF/MEK/ERK signaling pathway.
Caption: A general experimental workflow for evaluating this compound.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
ASN007 Technical Support Center: Troubleshooting Instability in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common instability issues encountered with the ERK1/2 inhibitor, ASN007, in solution. The following question-and-answer format directly addresses potential challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in DMSO and Ethanol. It is insoluble in water. For stock solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1] Powdered this compound can be stored at -20°C for up to three years.[1]
Q2: My this compound precipitated out of solution upon preparation. What should I do?
A2: If precipitation or phase separation occurs during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: this compound is insoluble in water, so preparing a stock solution directly in an aqueous buffer is not recommended.[1] A common practice is to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed levels that could affect your experimental system.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses specific instability issues that you might encounter during your experiments with this compound.
Issue 1: Precipitation Observed After Diluting DMSO Stock into Aqueous Media
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The aqueous medium has a pH or salt concentration that promotes precipitation.
Solutions:
-
Decrease Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Optimize Solvent Composition: For in vivo studies, specific formulations are recommended to improve solubility and stability. Refer to the table below for established protocols.[2] For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility while being tolerated by the cells.
-
Use of Excipients: Consider the use of solubilizing agents or excipients in your formulation. For example, Tween-80 and PEG300 are often used in formulations for poorly soluble compounds.[2]
Issue 2: this compound Appears to Degrade or Lose Activity Over Time in Solution
Possible Causes:
-
Repeated freeze-thaw cycles of the stock solution.[2]
-
Prolonged storage at room temperature or in light.
-
Instability in the specific formulation or experimental buffer.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.[1][2]
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions from your stock for each experiment and use them promptly.[2]
-
Protect from Light and Temperature: Store solutions in light-protected containers and at the recommended temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | 95 mg/mL (200.45 mM) | [1] |
| Solubility in Ethanol | 95 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Stock Solution Storage (-80°C) | 1 year in solvent | [1] |
| Stock Solution Storage (-20°C) | 1 month in solvent | [1] |
| Powder Storage (-20°C) | 3 years | [1] |
Table 2: Recommended In Vivo Formulations
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 8 mg/mL (12.66 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 8 mg/mL (12.66 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 8 mg/mL (12.66 mM) |
| 4 | 5% DMSO, 95% Corn Oil | 1.200 mg/mL (2.53 mM) |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate the powdered this compound to room temperature before opening the vial.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
Protocol for Preparation of In Vivo Formulation (Example using Protocol 1)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline.
-
Slowly add the this compound DMSO stock to the vehicle mixture while vortexing to ensure proper mixing.
-
The final solvent ratio should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If any precipitation is observed, gentle warming or sonication can be applied.[2] Use the prepared formulation immediately.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Experimental Workflow
Caption: Recommended experimental workflow for using this compound in research.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common this compound instability issues.
References
Interpreting unexpected results in ASN007 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ASN007, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Its mechanism of action is as a reversible and ATP-competitive inhibitor of the kinase activity of both ERK1 and ERK2.[1] By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway.[1] This pathway is often hyperactivated in various cancers due to mutations in upstream proteins like RAS and RAF.[1][2]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound shows preferential antiproliferative activity in tumor cell lines harboring mutations in the RAS/RAF pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[1][2] Its efficacy is significantly higher in these mutation-positive lines compared to those with wild-type RAS/RAF.[1]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive cancer cell lines, this compound treatment is expected to lead to a dose-dependent decrease in the phosphorylation of ERK1/2 target proteins, such as RSK1 and FRA1.[1] This inhibition of downstream signaling typically results in cell-cycle arrest in the G0/G1 phase and can induce apoptosis.[3]
Q4: Can this compound be used in models resistant to BRAF or MEK inhibitors?
A4: Yes, preclinical studies have shown that this compound can be effective in tumor models that have developed resistance to BRAF and MEK inhibitors.[1][2] This suggests that targeting ERK1/2 directly with this compound can overcome some common resistance mechanisms to upstream inhibitors in the MAPK pathway.
Q5: Is there a rationale for combining this compound with other inhibitors?
A5: Yes, there is a strong rationale for combining this compound with PI3K inhibitors. Crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been reported, and inhibiting one pathway can sometimes lead to the activation of the other.[1][2] The combination of this compound with a PI3K inhibitor, such as copanlisib, has been shown to enhance antitumor activity in various tumor models.[1][2]
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Lower than Expected Potency (High IC50 Value)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal ATP Concentration in Biochemical Assays | This compound is an ATP-competitive inhibitor, so its apparent IC50 is highly sensitive to the ATP concentration in the assay.[4] Ensure that the ATP concentration used is appropriate for the kinase and the research question. For maximal potency, use an ATP concentration at or below the Km for ERK1/2. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[5] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Confirm the integrity of the compound if it has been stored for a long time. |
| High Cell Seeding Density | An excessively high cell density can lead to nutrient depletion and changes in cell signaling that may mask the effects of the inhibitor. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Short Incubation Time | The effects of this compound on cell viability are time-dependent. If the incubation time is too short, the full antiproliferative effects may not be observed. Consider extending the incubation period (e.g., 72 to 96 hours) for cell viability assays. |
| Cell Line Insensitivity | Confirm the mutational status of your cell line. This compound is most potent in cell lines with RAS/RAF pathway mutations.[1] In wild-type cell lines, the IC50 is expected to be significantly higher.[1] |
Issue 2: No Inhibition of Downstream Target Phosphorylation (p-ERK, p-RSK)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody for Western Blot | Ensure that the primary antibodies for phosphorylated and total ERK and RSK are validated and used at the recommended dilution. Include positive and negative controls to verify antibody performance. |
| Timing of Lysate Collection | Inhibition of ERK signaling can be rapid. Collect cell lysates at appropriate time points after this compound treatment (e.g., 15 minutes to a few hours) to observe the maximal effect on protein phosphorylation. |
| Basal Pathway Activity is Low | In some cell lines, the basal activity of the MAPK/ERK pathway may be low. Consider stimulating the pathway with a growth factor (e.g., EGF) to induce a robust phosphorylation signal that can then be inhibited by this compound. |
| Technical Issues with Western Blotting | Ensure complete protein transfer to the membrane and use appropriate blocking buffers. Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins after cell lysis. |
Issue 3: Paradoxical Increase in ERK Pathway Activation
While this compound is an ERK inhibitor, a phenomenon known as "paradoxical activation" has been observed with upstream inhibitors (RAF inhibitors) in BRAF wild-type cells.[6][7][8] This occurs when the inhibitor, at certain concentrations, promotes the dimerization and activation of RAF isoforms, leading to increased downstream ERK signaling.[7][9] While less likely with a direct ERK inhibitor, unexpected pathway activation could arise from complex feedback loops or off-target effects in specific cellular contexts.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Activation of Feedback Loops | Inhibition of ERK can sometimes lead to the relief of negative feedback loops that normally suppress upstream signaling, potentially leading to a rebound in pathway activation at later time points. Perform a time-course experiment to analyze p-ERK levels at various times after this compound addition. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects on other kinases that could indirectly lead to ERK activation. Perform a dose-response experiment and use the lowest effective concentration of this compound. |
| Cellular Context | The cellular context, including the expression levels of different signaling proteins and the presence of specific mutations, can influence the response to kinase inhibitors. Thoroughly characterize the signaling pathways in your specific cell model. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/RAF Mutation | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 |
| HT-29 | Colorectal Cancer | BRAF V600E | 25 |
| HCT116 | Colorectal Cancer | KRAS G13D | 37 |
| MINO | Mantle Cell Lymphoma | NRAS G13D | 45 |
| JeKo-1 | Mantle Cell Lymphoma | - | >10,000 |
| BT474 | Breast Cancer | - | >10,000 |
| 786-0 | Renal Cancer | - | >10,000 |
Data summarized from Portelinha et al., 2021.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Mutation | This compound Dose (mg/kg, PO, BID) | Tumor Growth Inhibition (%) |
| A375 (Melanoma) | BRAF V600E | 25 | 85 |
| HCT116 (Colorectal) | KRAS G13D | 50 | 70 |
| MINO (MCL) | NRAS G13D | 40 | 90 |
| PDX (Melanoma, Vemurafenib-Resistant) | BRAF V600E | 50 | 95 |
Data summarized from Portelinha et al., 2021.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK and p-RSK
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, and total RSK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, indicating the point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound in a cell viability assay.
Caption: A logical troubleshooting guide for addressing unexpectedly high IC50 values in this compound experiments.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing toxicities associated with the ERK1/2 inhibitor, ASN007, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers troubleshooting advice for common toxicities observed or anticipated with this compound administration in animal models, based on clinical trial data and the known class effects of MAPK pathway inhibitors.
Dermatological Toxicities
Q1: My mice are developing a skin rash after this compound treatment. What should I do?
A1: Skin rash is a common finding with MAPK inhibitors.
-
Initial Assessment: Document the onset, location, and severity of the rash. Use a standardized scoring system (e.g., a modified Draize scale) to quantify the severity.
-
Supportive Care:
-
Ensure animals have easy access to food and water, as severe rash can be uncomfortable and potentially limit mobility.
-
Provide enriched nesting material to minimize skin irritation.
-
For localized, mild-to-moderate rashes, consider topical application of a mild corticosteroid cream, as recommended by a veterinarian.[1]
-
-
Dose Modification: If the rash is severe or accompanied by other signs of distress, consider a dose reduction or temporary cessation of treatment.
-
Histopathology: At the end of the study, or if an animal is euthanized due to the severity of the rash, collect skin samples for histopathological analysis to characterize the nature of the inflammation.
Q2: Can I prevent the development of skin rash in my animal models?
A2: Prophylactic measures may help mitigate the severity of dermatological toxicities.
-
Prophylactic Treatment: Based on clinical practice with similar inhibitors, prophylactic treatment with oral doxycycline or minocycline has been shown to reduce the severity of rash.[1] The feasibility and dosing of this approach in your animal model should be discussed with a veterinarian.
-
Baseline Skin Evaluation: Before starting the experiment, perform a thorough examination of the animals' skin to establish a baseline.
Gastrointestinal Toxicities
Q3: My animals are experiencing diarrhea and weight loss after this compound administration. How should I manage this?
A3: Diarrhea and subsequent weight loss are potential side effects.
-
Monitoring: Monitor body weight daily. A weight loss of >15-20% is a common endpoint for euthanasia.[2] Monitor the consistency of fecal pellets daily.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline) as advised by a veterinarian.
-
Offer a highly palatable and easily digestible diet.
-
Anti-diarrheal medications like loperamide may be considered, but the dose and frequency should be determined in consultation with a veterinarian.[3]
-
-
Dose Adjustment: If diarrhea is severe and leads to significant weight loss, a dose reduction or a temporary halt in dosing may be necessary.
Q4: What can I do to minimize gastrointestinal upset in my experimental animals?
A4: Proactive measures can help in managing gastrointestinal side effects.
-
Dietary Supplements: Probiotics, particularly those containing Lactobacillus species, have shown potential in preclinical models to reduce the severity of chemotherapy-induced gastrointestinal toxicity.[4]
-
Formulation: Ensure the vehicle used for oral administration is well-tolerated and does not contribute to gastrointestinal irritation.
Ocular Toxicities
Q5: Central Serous Retinopathy (CSR) has been reported in clinical trials of this compound. How can I monitor for this in my rodent models?
A5: Monitoring for ocular toxicities in small animal models requires specialized techniques.
-
Baseline Ophthalmic Exam: Before initiating treatment, a baseline ophthalmic examination is recommended.[5][6]
-
In-life Monitoring:
-
Regular ophthalmic examinations by a veterinary ophthalmologist using techniques such as slit-lamp biomicroscopy and indirect fundoscopy can be performed.[7]
-
Optical Coherence Tomography (OCT) is a non-invasive imaging technique that can be used to visualize the retinal layers and detect fluid accumulation characteristic of CSR.[5]
-
-
Histopathology: At the study endpoint, eyes should be collected for histopathological evaluation to identify any retinal abnormalities.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound in preclinical models?
A1: While preclinical studies on this compound have reported good general tolerability without significant body weight loss,[8][9] the clinical trial data for this compound and class effects of ERK1/2 inhibitors suggest that researchers should be vigilant for dermatological (rash), gastrointestinal (diarrhea, nausea), and ocular (central serous retinopathy-like changes) toxicities.[3]
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A2: An MTD study is crucial for establishing a safe and effective dose for your efficacy studies.[2][10]
-
Study Design: Start with a small cohort of animals and administer escalating doses of this compound.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or other severe signs of toxicity.[2]
Q3: What is the mechanism of action of this compound and how does it relate to its toxicities?
A3: this compound is a potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the MAPK signaling pathway.[8][9] This pathway is crucial for cell proliferation, differentiation, and survival. The on-target inhibition of ERK1/2 in normal tissues that also rely on this pathway for homeostasis is thought to be the primary driver of its toxicities. For example, the MAPK pathway is involved in maintaining the integrity of the skin and gastrointestinal tract.
Quantitative Data Summary
The following tables summarize the treatment-related adverse events observed in a Phase 1 clinical trial of this compound, which can help guide the monitoring of potential toxicities in animal models.
Table 1: Treatment-Related Adverse Events (TRAEs) with 40mg Once Daily (QD) Dosing of this compound (n=10) [3]
| Adverse Event | Incidence (%) | Grade 3 Incidence (%) |
| Rash | 90 | 10 |
| Nausea/Vomiting (Grade 1) | 30 | 0 |
| Diarrhea (Grade 1) | 30 | 0 |
| Fatigue | 20 | 10 |
| Central Serous Retinopathy | 30 | 0 |
Table 2: Treatment-Related Adverse Events (TRAEs) with 250mg Once Weekly (QW) Dosing of this compound (n=9) [3]
| Adverse Event | Incidence (%) | Grade 3 Incidence (%) |
| Rash | 33 | 0 |
| Central Serous Retinopathy | 11 | 11 |
| Blurred Vision | 44 | 11 |
| Nausea/Vomiting | 33 | 11 |
| Diarrhea | 33 | 0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: Use the desired mouse strain for your efficacy studies (e.g., BALB/c nude mice for xenograft models).
-
Group Size: A small group size of 3-5 mice per dose level is typically sufficient.
-
Dose Escalation:
-
Begin with a starting dose based on in vitro potency and escalate in subsequent cohorts.
-
Include a vehicle control group.
-
-
Administration: Administer this compound orally (per os, PO) at the desired frequency (e.g., once daily).
-
Monitoring:
-
Record body weight and clinical observations daily for at least 14 days.
-
Clinical observations should include changes in posture, activity, fur texture, and signs of pain or distress.
-
-
Endpoint Determination: The MTD is the highest dose that does not cause mortality or significant toxicity (e.g., >15-20% body weight loss, severe clinical signs).[2]
Protocol 2: Sub-chronic Toxicity Study of this compound in Mice
-
Animal Model and Group Size: Use the same mouse strain as in your efficacy studies, with a larger group size (e.g., 8-10 mice per group) to allow for interim and terminal collections.
-
Dose Levels: Select 3-4 dose levels, including the MTD and lower doses, along with a vehicle control.
-
Administration and Duration: Administer this compound orally for a period relevant to your planned efficacy studies (e.g., 28 days).
-
In-life Monitoring:
-
Record body weight and clinical observations daily.
-
Perform weekly detailed clinical examinations.
-
Collect blood samples at interim time points and at termination for hematology and clinical chemistry analysis.
-
Conduct ophthalmic examinations at baseline and at the end of the study.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the animals.
-
Perform a complete gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, skin, and eyes) and weigh them.
-
Preserve tissues in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for a sub-chronic toxicity study.
References
- 1. Managing Dermatologic Toxicities - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. benchchem.com [benchchem.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aao.org [aao.org]
- 6. Ocular Toxicity of Mitogen-Activated Protein Kinase Inhibitors - American Academy of Ophthalmology [aao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors [pubmed.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
Technical Support Center: Improving the In Vivo Bioavailability of ASN007
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ASN007, a potent and selective ERK1/2 inhibitor.
Troubleshooting Guide
Researchers may encounter issues with achieving desired plasma concentrations of this compound in preclinical models. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Lower than Expected Plasma Exposure After Oral Dosing
Possible Causes:
-
Poor Aqueous Solubility: this compound is described as insoluble in water, which can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Low Permeability: The compound's ability to cross the intestinal epithelium may be a limiting factor.
-
First-Pass Metabolism: Significant metabolism in the intestine or liver can reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux pumps like P-gp, which actively transport it back into the intestinal lumen.
-
Improper Formulation: The vehicle used for oral administration may not be optimal for solubilizing and presenting the drug for absorption.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Expected Outcome: This will help classify this compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) will benefit most from solubility-enhancing formulations.
-
-
Optimize the Formulation:
-
If poor solubility is the suspected issue, consider the following formulation strategies. After preparing each new formulation, repeat the in vivo pharmacokinetic study to assess for improvements in bioavailability.
-
| Formulation Strategy | Description | Experimental Protocol |
| Lipid-Based Formulations | Dissolving this compound in oils, surfactants, and co-solvents can improve solubility and enhance absorption via lymphatic transport, potentially bypassing first-pass metabolism. | Self-Emulsifying Drug Delivery System (SEDDS) Formulation: 1. Screen various lipid excipients (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®) for their ability to dissolve this compound. 2. Construct a pseudo-ternary phase diagram to identify the optimal ratio of components that forms a stable microemulsion upon dilution in aqueous media. 3. Prepare the final formulation by dissolving this compound in the selected excipient mixture. 4. Characterize the formulation for globule size, self-emulsification time, and drug content. |
| Amorphous Solid Dispersions (ASDs) | Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly increase its apparent solubility and dissolution rate. | Solvent Evaporation Method: 1. Select a suitable polymer (e.g., PVP, HPMC-AS) and a common solvent in which both this compound and the polymer are soluble. 2. Prepare a solution containing a specific ratio of this compound and the polymer. 3. Remove the solvent using a rotary evaporator or by spray drying. 4. Characterize the resulting solid dispersion for its physical state (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 5. Perform in vitro dissolution studies to compare the release profile to the crystalline drug. |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. | Micronization/Nanonization: 1. Employ techniques such as jet milling or wet bead milling to reduce the particle size of the this compound active pharmaceutical ingredient (API). 2. Characterize the particle size distribution using laser diffraction. 3. Conduct in vitro dissolution studies to compare the dissolution rate of the micronized/nanosized API with the unprocessed material. |
-
Conduct a Comparative In Vivo Pharmacokinetic (PK) Study:
-
Protocol: A standard approach is to compare the plasma concentration-time profile of this compound after oral (PO) and intravenous (IV) administration in a rodent model (e.g., rats or mice). This allows for the calculation of absolute bioavailability.
-
Experimental Design:
-
Animals: Use a sufficient number of animals per group (e.g., n=3-5).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
PO Group: Administer the test formulation via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½). Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Issue 2: High Inter-Animal Variability in Plasma Concentrations
Possible Causes:
-
Inconsistent Dosing Technique: Variations in oral gavage technique can lead to differences in the amount of drug delivered.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.
-
Formulation Instability: The drug may be precipitating out of the vehicle before or after administration.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent training for all personnel on oral gavage techniques. Standardize the fasting period for animals before dosing to minimize food effects.
-
Assess Formulation Stability: Check the physical stability of the formulation over the duration of the experiment. Ensure the drug remains in solution or suspension.
-
Increase Group Size: A larger number of animals per group can help to improve the statistical power and provide a more accurate representation of the mean pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[1] By inhibiting ERK1/2, this compound blocks downstream signaling, leading to the inhibition of tumor cell proliferation and survival.[1]
Q2: What are the known physicochemical properties of this compound?
A2: Based on available data, here are some of the physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Weight | 473.9 g/mol | |
| Chemical Formula | C22H25ClFN7O2 | [3] |
| Water Solubility | Insoluble | [3] |
| DMSO Solubility | 95 mg/mL | [3] |
Q3: What preclinical vehicle is recommended for oral administration of this compound?
A3: For preclinical in vivo studies, a common starting formulation for poorly water-soluble compounds like this compound is a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. One supplier suggests a formulation of a DMSO stock solution diluted in corn oil.[3] The optimal vehicle should be determined experimentally, and the troubleshooting guide above provides strategies for developing more advanced formulations if simple suspensions prove inadequate.
Q4: How does this compound's mechanism of action relate to its bioavailability?
A4: The mechanism of action (inhibition of the MAPK pathway) is not directly related to its bioavailability. Bioavailability is determined by the physicochemical properties of the drug and its interaction with the gastrointestinal environment. However, achieving adequate bioavailability is crucial for the drug to reach its target (ERK1/2 in tumor cells) at a concentration sufficient to exert its therapeutic effect.
Q5: Are there any known drug-drug or food-drug interactions that could affect this compound's bioavailability?
A5: While specific interaction studies for this compound are not widely published, kinase inhibitors as a class are known to be susceptible to certain interactions. Many are substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Co-administration with strong inhibitors or inducers of these enzymes could alter the metabolism and, consequently, the bioavailability of this compound. Additionally, the solubility of some kinase inhibitors is pH-dependent, so co-administration with acid-reducing agents (e.g., proton pump inhibitors) could potentially decrease absorption. The effect of food on the bioavailability of this compound would need to be determined through specific clinical studies.
Visualizations
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Cell line contamination issues in ASN007 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASN007. The focus is on preventing and identifying cell line contamination to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective small-molecule inhibitor of ERK1 and ERK2 kinases.[1][2][3] It functions as a reversible and ATP-competitive inhibitor.[1] this compound has shown significant antiproliferative activity in preclinical studies, particularly in tumors harboring mutations in the BRAF and RAS (KRAS, NRAS, and HRAS) genes.[1][2] By inhibiting ERK1/2, this compound blocks the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[4][5]
Q2: Why is cell line authentication critical for this compound studies?
Q3: What are the common types of cell line contamination?
A3: There are two primary types of cell line contamination:
-
Cross-contamination with another cell line: This occurs when a different, often more aggressive, cell line is accidentally introduced into the culture, eventually overgrowing and replacing the original cells.[7]
-
Microbial contamination: This includes contamination by bacteria, yeasts, molds, and mycoplasma. Mycoplasma is a particularly common and insidious contaminant as it is often not visible by standard microscopy and does not cause the typical turbidity seen with other bacterial or fungal contaminations.[8][9]
Q4: How can mycoplasma contamination affect my this compound experiments?
A4: Mycoplasma contamination can significantly alter the physiology of cultured cells and impact experimental outcomes in numerous ways:
-
Alteration of gene and protein expression: Mycoplasma can change the expression levels of various cellular proteins, including those in the MAPK/ERK pathway.
-
Induction of chromosomal aberrations. [8]
-
Changes in cell growth and morphology: Contamination can lead to stunted or abnormal growth.[8]
-
Inhibition of cell metabolism and proliferation. [8]
-
Alteration of signaling pathways: Mycoplasma can affect cellular signaling, potentially interfering with the mechanism of action of this compound.
These effects can lead to a misinterpretation of the efficacy and cellular response to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with this compound treatment.
-
Possible Cause: Cell line misidentification or cross-contamination. The cell line you are using may not have the expected genetic background (e.g., RAS/RAF mutation status) for this compound sensitivity.
-
Troubleshooting Steps:
-
Cease experiments: Immediately stop using the questionable cell line to avoid generating more unreliable data.
-
Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[6][10] Compare the resulting profile to a reference database (e.g., ATCC, DSMZ).
-
Obtain a new stock: If contamination is confirmed, discard all stocks of the contaminated line and obtain a new, authenticated vial from a reputable cell bank.
-
Implement routine authentication: Integrate regular cell line authentication into your laboratory's quality control procedures.
-
Issue 2: Reduced cell viability or altered growth kinetics in control (untreated) cells.
-
Possible Cause: Mycoplasma contamination. Mycoplasma can affect cell health and proliferation, which can confound the results of drug treatment studies.[8]
-
Troubleshooting Steps:
-
Test for mycoplasma: Use a reliable mycoplasma detection method to test your cell cultures. PCR-based assays are highly sensitive and provide rapid results.[11][12]
-
Isolate contaminated cultures: If mycoplasma is detected, immediately isolate the contaminated flasks and materials to prevent further spread.
-
Eliminate contamination: Treat the contaminated cultures with a mycoplasma elimination reagent.[8] Alternatively, discard the contaminated cells and start a new culture from a frozen, uncontaminated stock.
-
Review sterile technique: Reinforce good cell culture practices within the lab to prevent future contamination.
-
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
Short Tandem Repeat (STR) analysis is the gold standard for authenticating human cell lines.[6] It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.[13]
Methodology:
-
DNA Extraction: Isolate genomic DNA from a fresh culture of the cell line to be tested.
-
PCR Amplification: Amplify multiple STR loci using a commercial STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Data Analysis: The size of the fragments corresponds to the number of repeats at each STR locus. The resulting data is used to generate an STR profile.
-
Profile Comparison: Compare the generated STR profile with the reference profile of the cell line from a reputable database. An 80% match or higher is generally required to confirm the identity of the cell line.
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are sensitive and rapid for detecting mycoplasma contamination.[11][12]
Methodology:
-
Sample Collection: Collect 1 mL of the cell culture supernatant.
-
Sample Preparation: Prepare the sample according to the instructions of the specific PCR mycoplasma detection kit being used. This may involve a simple heat treatment or a DNA extraction step.
-
PCR Amplification: Perform PCR using primers that are specific for the 16S rRNA gene of mycoplasma.[12] The kit should include a positive control and an internal control.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Result Interpretation: The presence of a band of the correct size indicates mycoplasma contamination. The internal control should always produce a band to ensure the PCR reaction was successful.
Data Presentation
Table 1: Comparison of Cell Line Authentication Methods
| Method | Principle | Advantages | Disadvantages |
| STR Profiling | Analysis of short, repetitive DNA sequences to create a unique genetic fingerprint.[10][13] | Gold standard for human cell lines, highly specific, and reproducible.[6] | Less established for non-human cell lines. |
| Karyotyping | Analysis of the number and structure of chromosomes.[10] | Can detect chromosomal abnormalities and cross-contamination between species. | Labor-intensive, requires a high level of expertise, and has lower resolution than DNA-based methods. |
| DNA Barcoding (CO1) | Sequencing of the Cytochrome c oxidase subunit 1 (CO1) gene to identify the species of origin.[14] | Effective for species identification and can detect inter-species contamination. | Does not distinguish between different cell lines from the same species. |
| Proteomic Analysis | Examination of protein expression profiles using techniques like mass spectrometry.[10] | Can distinguish between cell lines with similar genetic backgrounds but different protein expression. | Technically complex and data analysis can be challenging. |
Table 2: Comparison of Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene).[11][12] | Highly sensitive, specific, and rapid results.[11] | Can be prone to false positives due to DNA contamination.[11] |
| DNA Staining (e.g., Hoechst, DAPI) | Staining of mycoplasma DNA, which appears as fluorescent spots around the cell nucleus.[11][15] | Simple, rapid, and relatively inexpensive. | Not definitive for mycoplasma and can be difficult to interpret.[11] |
| Culture Isolation | Culturing samples on specialized agar to grow mycoplasma colonies.[15] | Considered the "gold standard" for accuracy as it detects viable mycoplasma.[15] | Time-consuming (can take several weeks) and some mycoplasma species are difficult to culture.[15] |
| ELISA/Enzymatic Methods | Detection of mycoplasma-specific antigens or enzymes.[15] | Relatively easy to perform and can provide rapid results. | May have lower sensitivity compared to PCR. |
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: Workflow for cell line authentication using STR profiling.
Caption: Troubleshooting workflow for suspected mycoplasma contamination.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. mpbio.com [mpbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Line Authentication Resources [worldwide.promega.com]
- 14. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
Addressing variability in ASN007 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASN007, a selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby disrupting the MAPK/ERK signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[3][4] This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, and its inhibition can lead to decreased tumor cell proliferation and survival.[1][2][5]
Q2: In which cancer types is this compound expected to be most effective?
Preclinical studies have shown that this compound has strong antiproliferative activity in tumors harboring mutations in BRAF and RAS (including KRAS, NRAS, and HRAS).[1][2] It has demonstrated preferential activity in cell lines with mutations in the RAS/RAF pathway.[1] this compound has also shown efficacy in a BRAF V600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[1][2] Therefore, it is anticipated to be most effective in cancers driven by the RAS/RAF/MEK/ERK signaling pathway.
Q3: What are the reported IC50 values for this compound?
In cell-free assays, this compound has an IC50 of 2 nM against both ERK1 and ERK2 kinases.[1][6] In cell-based antiproliferation assays, the median IC50 in cell lines with RAS/RAF pathway mutations was 37 nM (ranging from 13–100 nM), while the IC50 in cell lines without these mutations was greater than 10,000 nM.[1]
Troubleshooting Guides
High Variability in Cell-Based Assay Replicates
Issue: I am observing significant variability between my experimental replicates when treating cells with this compound.
This is a common issue in cell-based assays and can stem from several sources. Below is a troubleshooting guide to help you identify and address the potential causes of variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Cell Line Integrity: Authenticate your cell lines (e.g., using STR profiling for human lines) to ensure they have not been misidentified or cross-contaminated.[7] Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift.[8] 2. Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Avoid using cells that are overly confluent or stressed.[9] Maintain consistent cell seeding density across all wells and experiments.[8] 3. Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[8] |
| Reagent and Compound Handling | 1. Reagent Consistency: Use the same lot of media, serum, and other critical reagents for a set of experiments to minimize lot-to-lot variability.[9] 2. Compound Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation. Inconsistent solubility can lead to variable effective concentrations.[9] 3. Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells, including vehicle controls. High solvent concentrations can be toxic to cells.[9] |
| Assay Protocol and Execution | 1. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and reagents.[9] For 96-well plates, be mindful of potential "edge effects" and consider not using the outer wells for critical measurements.[10] 2. Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development. 3. Plate Uniformity: Ensure even cell distribution when seeding by gently swirling the plate. Uneven cell layers will lead to variability. |
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol describes how to assess the inhibition of ERK1/2 phosphorylation in cells treated with this compound.
Methodology
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Cell Proliferation (Viability) Assay
This protocol outlines a method to determine the effect of this compound on cancer cell proliferation.
Methodology
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Assessment (using MTT reagent):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ERK1/2 kinase activity.
Methodology
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[11]
-
Prepare solutions of recombinant active ERK1 or ERK2, a suitable substrate (e.g., Myelin Basic Protein - MBP), and ATP.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the recombinant ERK enzyme, the substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[11]
-
Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Reference |
| Cell-Free Kinase Assay | ERK1 | 2 nM | [1][6] |
| Cell-Free Kinase Assay | ERK2 | 2 nM | [1][6] |
| Antiproliferation Assay (RAS/RAF mutant cell lines) | Cell Viability | Median: 37 nM (Range: 13-100 nM) | [1] |
| Antiproliferation Assay (RAS/RAF wild-type cell lines) | Cell Viability | >10,000 nM | [1] |
Table 2: Summary of this compound Clinical Trial (Phase 1) Adverse Events
Data from a Phase 1 clinical trial (NCT03415126) for patients with advanced solid tumors.[13][14][15]
| Dosing Regimen | Adverse Event | Frequency (All Grades) | Frequency (Grade 3) |
| 40mg Once Daily (QD) | Rash | 90% | 10% |
| Nausea/Vomiting | 30% | 0% | |
| Diarrhea | 30% | 0% | |
| Fatigue | 20% | 10% | |
| Central Serous Retinopathy | 30% | 0% | |
| 250mg Once Weekly (QW) | Rash | 33% | 0% |
| Central Serous Retinopathy | 11% | 11% | |
| Blurred Vision | 44% | 11% | |
| Nausea/Vomiting | 33% | 11% | |
| Diarrhea | 33% | 0% |
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high variability in experimental replicates.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. licorbio.com [licorbio.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. promega.com [promega.com]
- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 15. semanticscholar.org [semanticscholar.org]
Strategies to enhance ASN007 efficacy in resistant tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of ASN007, a selective ERK1/2 inhibitor, particularly in the context of resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ERAS-007, is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Its primary mechanism of action is to bind to and inhibit the kinase activity of ERK1/2, which are critical downstream components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[2][3] By blocking ERK1/2, this compound prevents the phosphorylation of their downstream substrates, thereby inhibiting cell proliferation and survival in tumors where this pathway is hyperactivated.[2][3]
Q2: In which tumor types is this compound expected to be most effective?
A2: this compound shows preferential antiproliferative activity in tumors harboring mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[1][4] It has demonstrated significant preclinical activity in various cancer models, including melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC), particularly those with BRAF and RAS mutations.[1][5] this compound has also shown efficacy in melanoma models that have developed resistance to BRAF and MEK inhibitors.[1][6]
Q3: What are the known mechanisms of resistance to ERK inhibitors like this compound?
A3: While this compound can overcome resistance to upstream inhibitors (BRAF/MEK inhibitors), tumors can develop resistance to ERK inhibitors themselves. Potential mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms that bypass the need for ERK signaling or reactivate ERK itself.
-
Activation of parallel survival pathways: A common mechanism of resistance is the activation of alternative signaling pathways that promote cell survival, such as the PI3K/AKT/mTOR pathway.[1][6] This crosstalk between pathways can compensate for the inhibition of ERK signaling.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.
Q4: What are the main strategies to enhance this compound efficacy in resistant tumors?
A4: Current research points to two primary combination strategies:
-
Combination with PI3K inhibitors: In tumors with co-activation of the PI3K pathway, combining this compound with a PI3K inhibitor (e.g., copanlisib) can lead to a synergistic antitumor effect by dually inhibiting two major survival pathways.[1][6]
-
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs): In EGFR-mutant NSCLC with acquired resistance to EGFR TKIs, the MAPK pathway is often reactivated. Combining this compound with an EGFR TKI (e.g., erlotinib) can overcome this resistance and lead to a more durable response.[2][5][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Sub-optimal efficacy of this compound monotherapy in a RAS/RAF mutant cell line.
| Potential Cause | Troubleshooting Steps |
| Activation of a parallel survival pathway (e.g., PI3K/AKT) | 1. Assess PI3K pathway activation: Perform a western blot to check the phosphorylation status of key PI3K pathway proteins (e.g., p-AKT, p-S6). An increase in the phosphorylation of these proteins upon this compound treatment may indicate pathway activation. 2. Test combination with a PI3K inhibitor: Treat the cells with a combination of this compound and a PI3K inhibitor like copanlisib. Assess for synergistic effects on cell viability using an MTT assay and calculate the Combination Index (CI). A CI value < 1 indicates synergy. |
| Cell line misidentification or genetic drift | 1. Authenticate the cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Verify the mutation status: Sequence the relevant genes (e.g., BRAF, KRAS) to ensure the expected mutation is present. |
| Incorrect drug concentration or instability | 1. Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to ensure you are using an effective concentration range. 2. Check drug stability: Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the manufacturer. |
Issue 2: Difficulty in overcoming EGFR TKI resistance with this compound in NSCLC cells.
| Potential Cause | Troubleshooting Steps |
| Insufficient ERK pathway reactivation in the resistant clone | 1. Confirm ERK pathway activation: Compare the levels of phosphorylated ERK (p-ERK) in the parental (sensitive) and resistant cell lines via western blot. A significant increase in p-ERK in the resistant line is a prerequisite for this compound efficacy. 2. Select appropriate resistant clones: If multiple resistant clones are available, screen them for the highest levels of p-ERK to select the most suitable model. |
| Presence of a bypass track independent of ERK | 1. Profile other signaling pathways: Use a phospho-kinase array to get a broader view of signaling pathway alterations in the resistant cells. This may reveal other activated pathways that could be targeted. 2. Consider alternative combination strategies: Based on the pathway profiling, consider combining this compound with inhibitors of other identified active pathways. |
| Sub-optimal combination ratio of this compound and EGFR TKI | 1. Perform a synergy matrix experiment: Test a range of concentrations of both this compound and the EGFR TKI in a matrix format to identify the most synergistic combination ratios. Use software that can calculate synergy scores (e.g., based on Bliss Independence or Loewe Additivity models). |
Issue 3: High background or non-specific bands in phospho-ERK western blots.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal antibody concentration | 1. Titrate the primary antibody: Perform a dot blot or a western blot with a range of primary antibody dilutions to find the optimal concentration that gives a strong specific signal with low background. |
| Inappropriate blocking buffer | 1. Avoid milk for phospho-antibodies: Milk contains casein, a phosphoprotein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent.[8] |
| Phosphatase activity in the lysate | 1. Use phosphatase inhibitors: Always add a phosphatase inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice at all times to minimize enzyme activity.[8] |
| Cross-reactivity of the secondary antibody | 1. Use a pre-adsorbed secondary antibody: These antibodies have been purified to remove antibodies that cross-react with proteins from other species. 2. Run a secondary antibody-only control: Incubate a blot with only the secondary antibody to check for non-specific binding. |
Data Presentation: Efficacy of this compound in Combination Therapies
Table 1: In Vitro Efficacy of this compound in RAS/RAF Mutant Solid Tumor Cell Lines
| Cell Line | Cancer Type | Mutation | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 16 |
| HCT116 | Colorectal | KRAS G13D | 37 |
| HT-29 | Colorectal | BRAF V600E | 20 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45 |
| NCI-H23 | Lung | KRAS G12C | 100 |
| (Data are representative and compiled from preclinical studies. Actual IC50 values may vary between experiments.) |
Table 2: Synergistic Effect of this compound and Copanlisib in a BRAF-mutant Melanoma Model
| Treatment | Cell Viability (% of control) |
| Vehicle | 100% |
| This compound (50 nM) | 65% |
| Copanlisib (100 nM) | 80% |
| This compound (50 nM) + Copanlisib (100 nM) | 30% |
| (Illustrative data based on the principle of synergistic interaction. Specific values should be determined experimentally.) |
Table 3: Efficacy of this compound in Combination with Erlotinib in EGFR TKI-Resistant NSCLC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Erlotinib (25 mg/kg/day) | 15% |
| This compound (50 mg/kg/day) | 60% |
| Erlotinib + this compound | 95% |
| (Data adapted from preclinical in vivo studies demonstrating the potentiation of anti-tumor effects.)[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound, alone or in combination, on the viability of adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and other compounds (e.g., copanlisib, erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol is to assess the inhibition of ERK phosphorylation by this compound.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like actin.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Dual inhibition of MAPK and PI3K pathways with this compound and Copanlisib.
Caption: Workflow for evaluating this compound combination strategies in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. Synergistic Drug Combinations Effective against Patient-Derived and Drug-Resistant Melanoma Cell Lines - F3NIX.com [f3nixinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors in BRAF-Mutant Melanoma: ASN007 in Focus
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of BRAF-mutant melanoma. However, acquired resistance to BRAF and MEK inhibitors remains a significant clinical challenge, frequently driven by the reactivation of ERK signaling. This has spurred the development of direct ERK1/2 inhibitors as a promising therapeutic strategy. This guide provides an objective comparison of ASN007, a novel ERK inhibitor, with other key ERK inhibitors in development, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In BRAF-mutant melanoma, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. While BRAF and MEK inhibitors have shown significant efficacy, resistance often emerges through mechanisms that reactivate ERK. By directly targeting ERK1 and ERK2, the final kinases in this cascade, ERK inhibitors aim to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][2]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in tumor cell lines harboring BRAF and RAS mutations. Notably, in a panel of solid tumor cell lines with RAS/RAF pathway mutations, this compound exhibited greater potency compared to other ERK1/2 inhibitors, ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[3]
| Inhibitor | Target | IC50 (Cell-free assay) | Median IC50 (RAS/RAF mutant cell lines) |
| This compound | ERK1/2 | 2 nM[4][5] | 37 nM[3] |
| Ulixertinib (BVD-523) | ERK1/2 | Not explicitly stated in provided abstracts | >100 nM (estimated from graphical data)[3] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM (ERK1), 0.3 nM (ERK2)[6][7] | >100 nM (estimated from graphical data)[3] |
Table 1: Comparative Preclinical Potency of ERK Inhibitors.
This compound has also shown strong efficacy in a BRAFV600E mutant melanoma patient-derived xenograft (PDX) model that is resistant to BRAF and MEK inhibitors.[3][8] This suggests that this compound could be a viable therapeutic option for patients who have developed resistance to current standard-of-care targeted therapies.
Experimental Protocol: Cell Viability Assay
The anti-proliferative activity of the ERK inhibitors was assessed using a standard cell viability assay. The general methodology is as follows:
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the respective ERK inhibitor (e.g., this compound, ulixertinib, or ravoxertinib).
-
After a 72-hour incubation period, cell viability is measured using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.
-
The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.
Clinical Development and Performance
This compound, ulixertinib, and ravoxertinib have all been evaluated in Phase 1 clinical trials for patients with advanced solid tumors, including those with BRAF-mutant melanoma.
| Feature | This compound (NCT03415126)[9][10][11] | Ulixertinib (BVD-523) (NCT01781429)[12][13] | Ravoxertinib (GDC-0994)[14][15] |
| Phase | Phase 1/2 | Phase 1 | Phase 1 |
| Patient Population | Advanced solid tumors with RAS, RAF, or MEK mutations | Advanced solid tumors, including BRAF or NRAS mutant melanoma | Advanced solid tumors, including BRAF-mutant cancers |
| Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) | 40mg QD / 250mg QW | 600 mg BID | Not explicitly stated in provided abstracts |
| Dose-Limiting Toxicities (DLTs) | Grade 3 central serous retinopathy, Grade 3 rash, Grade 3 AST increase | Rash, diarrhea, elevated AST, elevated creatinine | Not explicitly stated in provided abstracts |
| Common Treatment-Related Adverse Events (TRAEs) | Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR), blurred vision | Rash, diarrhea, fatigue, nausea | Not explicitly stated in provided abstracts |
| Preliminary Efficacy | Durable clinical benefit noted in 3 patients.[9] Part B of the study is evaluating clinical activity in specific mutation cohorts, including BRAF-mutated melanoma.[10] | Partial responses observed in patients with NRAS-mutant melanoma and BRAF V600 and non-V600 mutant solid tumors, including melanoma refractory to prior BRAF/MEK inhibition.[13] | Partial responses in 2 BRAF mutation-positive patients with metastatic colorectal cancer.[14] |
Table 2: Summary of Phase 1 Clinical Trial Data for Select ERK Inhibitors.
Future Directions and Conclusion
Direct inhibition of ERK1/2 presents a compelling strategy to overcome resistance to BRAF and MEK inhibitors in BRAF-mutant melanoma. Preclinical data suggests that this compound may have a more potent anti-proliferative effect in RAS/RAF-driven cancers compared to other ERK inhibitors like ulixertinib and ravoxertinib.[3] Early clinical data for all three inhibitors have shown acceptable safety profiles and preliminary signs of anti-tumor activity.[9][13][14]
The ongoing clinical evaluation of this compound, particularly in the expansion cohort for BRAF-mutated melanoma, will be crucial in determining its definitive role in the treatment landscape.[10] Furthermore, combination strategies are being explored. For instance, preclinical studies have shown that combining this compound with a PI3K inhibitor enhances its anti-tumor activity.[3][8] The continued investigation of these novel ERK inhibitors, both as monotherapies and in combination regimens, holds the promise of providing new therapeutic options for patients with BRAF-mutant melanoma who have developed resistance to current targeted therapies.
References
- 1. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ERK Signaling Pathway in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ERK1/2 Inhibitors: ASN007 Versus Ulixertinib in Oncology Research
A detailed examination of two prominent ERK1/2 inhibitors, ASN007 and ulixertinib, reveals distinct efficacy profiles in preclinical models, with emerging clinical data beginning to define their therapeutic potential in cancers driven by the MAPK signaling pathway. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and ulixertinib are orally bioavailable, ATP-competitive small molecule inhibitors targeting the terminal kinases of the mitogen-activated protein kinase (MAPK) pathway, ERK1 and ERK2.[1][2] This pathway, when constitutively activated by mutations in genes such as BRAF and RAS, is a critical driver of cell proliferation and survival in numerous cancers.[1] By inhibiting ERK1/2, these drugs aim to overcome intrinsic and acquired resistance to upstream inhibitors like BRAF and MEK inhibitors.[1]
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the in vitro antiproliferative activity of this compound and ulixertinib across a panel of solid tumor cell lines with varying MAPK pathway mutation statuses. The results, summarized below, indicate that this compound demonstrates superior efficacy, particularly in cell lines harboring BRAF or RAS mutations.[3]
| Cell Line | Cancer Type | MAPK Pathway Mutation | This compound IC50 (nM) | Ulixertinib IC50 (nM) | Ravoxertinib IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 10 | 180 | 30 |
| HT-29 | Colorectal | BRAF V600E | 30 | 500 | 100 |
| HCT116 | Colorectal | KRAS G13D | 80 | >1000 | 300 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 150 | >1000 | 500 |
| Panc-1 | Pancreatic | KRAS G12D | 200 | >1000 | >1000 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 50 | 800 | 200 |
This compound also demonstrated potent, single-agent anti-tumor activity in in vivo xenograft and patient-derived xenograft (PDX) models of RAS and BRAF mutant cancers, including models resistant to BRAF and MEK inhibitors.[1][3] In a panel of 41 colorectal cancer PDX models, this compound treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[3]
Clinical Trial Insights
Both this compound and ulixertinib have undergone Phase I clinical evaluation, providing initial safety and efficacy data in patients with advanced solid tumors.
This compound (NCT03415126)
The Phase I trial of this compound established a maximum tolerated dose (MTD) of 40mg once daily (QD) and 250mg once weekly (QW). The 250mg QW dose was selected for further development due to a favorable tolerability profile and encouraging signs of clinical activity.[1] Durable clinical benefit was observed in patients with various RAS and BRAF mutations, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer and stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer.[1]
| Patient Characteristic | Dosing Regimen | Best Response | Duration of Response |
| HRAS-mutant salivary gland cancer | 120-250mg QW | Partial Response (-57%) | 5+ months |
| KRAS-mutant ovarian cancer | 120-250mg QW | Stable Disease | 9+ months |
| BRAF V600E-mutant thyroid cancer | 120-250mg QW | Stable Disease | 8+ months |
Ulixertinib (BVD-523) (NCT01781429)
The Phase I study of ulixertinib established a recommended Phase II dose (RP2D) of 600 mg twice daily (BID).[4] The trial enrolled 135 patients with advanced solid tumors harboring MAPK pathway mutations.[4] Partial responses were observed in 14% of evaluable patients in the dose-expansion phase, occurring in individuals with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors.[4]
| Patient Cohort (n=81 evaluable) | Objective Response Rate (ORR) |
| Overall | 14% |
| NRAS-mutant melanoma | 17% (3/18) |
| BRAF-mutant lung cancer | 25% (3/12) |
| BRAF/MEK inhibitor-refractory BRAF V600E-mutant melanoma | 7% (1/15) |
| Other BRAF-mutant cancers | 19% (4/21) |
Signaling Pathways and Experimental Workflows
The efficacy of both this compound and ulixertinib is rooted in their ability to inhibit the MAPK/ERK signaling cascade.
References
ASN007 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming Competitors in In Vitro Studies
For Immediate Release
LAWRENCEVILLE, NJ – New preclinical data demonstrate the robust efficacy of ASN007, a novel and selective oral inhibitor of ERK1/2 kinases, in a wide array of patient-derived xenograft (PDX) models of cancer. The findings, detailed in a recent publication, highlight this compound's potential as a powerful therapeutic agent, particularly in tumors harboring RAS and BRAF mutations, including those resistant to current standard-of-care therapies. In direct in vitro comparisons, this compound has shown superior potency against cancer cell lines compared to other ERK1/2 inhibitors, ulixertinib and ravoxertinib.
This compound's mechanism of action targets the terminal node of the MAPK signaling pathway, a critical driver of cell proliferation and survival in many cancers.[1] This pathway is frequently activated by mutations in genes such as BRAF and RAS. While inhibitors targeting upstream components of this pathway, like BRAF and MEK inhibitors, have been successful, acquired resistance often limits their long-term efficacy. By inhibiting ERK1/2 directly, this compound offers a promising strategy to overcome this resistance.[1][2]
Superior In Vitro Potency Against RAS/RAF-Mutant Cancer Cell Lines
In a head-to-head comparison of antiproliferative activity, this compound demonstrated significantly greater potency than both ulixertinib and ravoxertinib in a panel of 14 solid tumor cell lines with mutations in the RAS/RAF pathway. The median IC50 for this compound in these cell lines was 37 nM, showcasing its strong inhibitory effect. In contrast, cell lines without these mutations were significantly less sensitive to this compound, with IC50 values greater than 10,000 nM, underscoring the targeted nature of the drug.[2]
| Drug | Median IC50 (nM) in RAS/RAF Mutant Cell Lines |
| This compound | 37 |
| Ulixertinib (BVD-523) | >100 |
| Ravoxertinib (GDC-0994) | >100 |
| Table 1: In vitro comparison of the median IC50 values of this compound, ulixertinib, and ravoxertinib in a panel of 14 solid tumor cell lines harboring RAS/RAF pathway mutations. Data indicates this compound's higher potency.[2] |
Broad Efficacy Across Diverse Colorectal Cancer PDX Models
To evaluate its in vivo efficacy, this compound was tested in a large panel of 41 colorectal cancer PDX models, representing the genetic heterogeneity of the disease. These models included tumors with KRAS mutations, BRAF V600E mutations, and wild-type BRAF and KRAS.[2]
Treatment with this compound resulted in significant tumor growth inhibition (TGI) of at least 30% in 80% (33 out of 41) of the models compared to vehicle control. The drug was particularly effective in tumors with KRAS mutations, showing a response in 16 out of 17 (94%) of these models, regardless of the specific KRAS subtype. In the BRAF V600E mutant models, 8 out of 11 (73%) responded to this compound treatment. Even in models with wild-type BRAF and KRAS, a response was observed in 9 out of 13 (69%) cases.[2]
| PDX Model Genotype | Number of Models | Responders (% TGI ≥ 30%) | Response Rate |
| KRAS Mutant | 17 | 16 | 94% |
| BRAF V600E Mutant | 11 | 8 | 73% |
| Wild-Type (BRAF & KRAS) | 13 | 9 | 69% |
| Overall | 41 | 33 | 80% |
| Table 2: Efficacy of this compound across a panel of 41 colorectal cancer patient-derived xenograft models, categorized by mutation status. This compound demonstrated broad activity with a particularly high response rate in KRAS-mutant tumors.[2] |
Overcoming Resistance in BRAF-Mutant Melanoma
A critical challenge in the treatment of BRAF-mutant melanoma is the development of resistance to BRAF and MEK inhibitors. Preclinical studies in a PDX model derived from a melanoma patient who had developed resistance to the BRAF inhibitor vemurafenib demonstrated that this compound retained its potent anti-tumor activity.[2]
In a vemurafenib-sensitive BRAF V600E mutant melanoma PDX model, both the BRAF inhibitor dabrafenib and this compound showed similar and significant tumor growth inhibition. However, in the corresponding vemurafenib-resistant PDX model from the same patient, dabrafenib was ineffective, while this compound continued to demonstrate strong and sustained anti-tumor activity. This finding suggests that this compound could be a valuable therapeutic option for patients whose tumors have become resistant to first-line targeted therapies.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay
Human cancer cell lines were treated with increasing concentrations of this compound, ulixertinib, or ravoxertinib for 72 hours. Cell viability was then assessed to determine the half-maximal inhibitory concentration (IC50) for each compound.[2]
Patient-Derived Xenograft (PDX) Model Studies
Tumor fragments from consenting patients were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume (approximately 100 mm³), mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly to assess tumor growth inhibition. All animal studies were conducted in accordance with institutional guidelines.[2]
Visualizing the Mechanism and Workflow
Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.
References
Overcoming Resistance: A Comparative Guide to ASN007 and MEK Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, remains a critical focus due to its frequent dysregulation in a wide array of human cancers.[1][2] This pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][3] While inhibitors targeting MEK (Mitogen-activated protein kinase kinase) have become a therapeutic cornerstone, the development of resistance presents a significant clinical challenge.[1][4] This guide provides a detailed comparison of ASN007, a potent ERK1/2 inhibitor, with conventional MEK inhibitors, focusing on the mechanisms of cross-resistance and the potential of ERK inhibition to overcome it, supported by preclinical data.
Mechanism of Action: Targeting a Critical Pathway at Different Nodes
MEK inhibitors and this compound both target the same linear signaling cascade but at different key kinases.
-
MEK Inhibitors (e.g., Trametinib, Selumetinib, Binimetinib, Cobimetinib): These are allosteric inhibitors that bind to a pocket on the MEK1 and MEK2 enzymes, distinct from the ATP-binding site.[5] This binding prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2, thereby blocking downstream signaling.
-
This compound: This is a potent, orally bioavailable, ATP-competitive inhibitor that directly targets the final kinases in the cascade, ERK1 and ERK2.[2][6][7] By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates responsible for cell proliferation and survival.[8][9]
The distinct points of intervention within the MAPK pathway are crucial for understanding how resistance to one agent may be overcome by the other.
The Challenge of MEK Inhibitor Resistance
Acquired resistance to MEK inhibitors is a common phenomenon that limits their long-term efficacy.[4][10] Resistance mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: Cancers can develop mechanisms to reactivate ERK signaling despite the presence of a MEK inhibitor. This can occur through various alterations, including:
-
Activation of Bypass Pathways: Tumor cells can activate alternative survival pathways to circumvent their dependency on MAPK signaling. The most common bypass mechanism involves the activation of the PI3K-AKT pathway.[10][11]
This compound: A Strategy to Overcome MEK Inhibitor Resistance
By targeting ERK, the final node of the MAPK cascade, this compound can effectively overcome resistance mechanisms that reactivate the pathway upstream of ERK.[2] If resistance is driven by a mutation in MEK or amplification of BRAF, these alterations still require ERK to transmit the pro-proliferative signal. Therefore, direct inhibition of ERK by this compound can abrogate this signal and restore anti-tumor activity.
Preclinical studies have demonstrated that this compound maintains potent activity in tumor models that have developed resistance to both BRAF and MEK inhibitors.[2][8][13][14] This suggests that for tumors with continued dependence on the MAPK pathway, targeting ERK is a viable strategy for second-line treatment after MEK inhibitor failure.
Quantitative Data Presentation
Table 1: In Vitro Potency of this compound and Select MEK Inhibitors
| Compound | Target(s) | IC₅₀ | Reference(s) |
| This compound | ERK1, ERK2 | ~2 nM | [6][8][15] |
| Trametinib | MEK1, MEK2 | ~0.92 nM (MEK1), ~1.8 nM (MEK2) | [11] |
| Selumetinib | MEK1, MEK2 | ~14 nM (MEK1) | [5] |
| Binimetinib | MEK1, MEK2 | ~45 nM (MEK1/2) | [16] |
| Cobimetinib | MEK1, MEK2 | ~4.2 nM (MEK1) | [17] |
| IC₅₀ values represent the concentration required for 50% inhibition in biochemical or cell-free assays and may vary based on experimental conditions. |
Table 2: Anti-proliferative Activity of this compound in MEK Inhibitor-Resistant Models
| Model Type | Genetic Background | Resistance To | This compound Activity | Reference(s) |
| Melanoma PDX | BRAFV600E | BRAF and MEK inhibitors | Induced tumor regression | [2][8][13] |
| NSCLC Xenograft | EGFR mutant, NRASQ61H | Erlotinib (EGFRi) | Significantly decreased tumor growth | [18] |
| Colorectal PDX | Various KRAS mutations | N/A (Tested as single agent) | Strong anti-tumor activity | [8] |
| PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically used in the evaluation of kinase inhibitors.
Cell Viability / Proliferation Assay (IC₅₀ Determination)
This assay quantifies the effect of a compound on cell proliferation and is used to determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).
-
Cell Seeding: Cancer cell lines of interest (e.g., BRAF or KRAS mutant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound or a MEK inhibitor) is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 to 96 hours.
-
Viability Measurement: A viability reagent (e.g., XTT, MTS, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The results are normalized to the vehicle-treated control cells and plotted against the compound concentration on a logarithmic scale. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins and assess their phosphorylation status, providing a direct measure of target engagement and pathway inhibition.
-
Cell Lysis: Cells treated with the inhibitor for a defined period are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-RSK).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically immunodeficient mice.
-
Tumor Implantation: Human cancer cells or fragments from a patient's tumor (PDX model) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The compound (e.g., this compound) is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily or weekly). The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. The anti-tumor activity is assessed by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
The development of resistance to MEK inhibitors remains a critical hurdle in the treatment of MAPK pathway-driven cancers. This compound, a selective ERK1/2 inhibitor, offers a rational therapeutic strategy to overcome this resistance. By targeting the most distal kinase in the cascade, this compound can abrogate signaling in tumors that have developed resistance through upstream pathway reactivation.[2] Preclinical data strongly support the activity of this compound in BRAF and MEK inhibitor-resistant models.[2][8] This positions ERK inhibition as a promising approach for patients who have relapsed on MEK-targeted therapies, providing a mechanistic basis for continued investigation in clinical trials.[2][13] The choice between a MEK and an ERK inhibitor, or their potential combination, will likely be guided by the specific molecular profile and resistance mechanisms of the individual tumor.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 4. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Selumetinib (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and Binimetinib in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of ASN007 in Combination with Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of ASN007, a potent and selective ERK1/2 inhibitor, with other targeted cancer therapies. Based on available preclinical data, this document outlines the enhanced antitumor activity observed when this compound is combined with inhibitors of the PI3K and EGFR signaling pathways. The information presented is intended to support further research and drug development efforts in oncology.
Introduction to this compound
This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] Preclinical studies have demonstrated its potent anti-proliferative activity in tumor models harboring mutations in the RAS/RAF/MEK/ERK pathway, which is a critical signaling cascade for cell growth and survival.[1][2][3] this compound has shown efficacy in tumors with various BRAF and RAS mutations and in models resistant to BRAF and MEK inhibitors.[1][2][3] This guide focuses on the synergistic potential of this compound when used in combination with other targeted agents, a promising strategy to enhance therapeutic efficacy and overcome drug resistance. While extensive data on combinations with traditional cytotoxic chemotherapy is not yet available, the synergistic interactions with PI3K and EGFR inhibitors highlight the potential of combination therapies involving this compound.
Synergistic Effects of this compound with a PI3K Inhibitor (Copanlisib)
A significant body of preclinical evidence demonstrates a strong synergistic effect between this compound and the PI3K inhibitor copanlisib in various cancer models. This synergy is attributed to the dual blockade of two key survival pathways: the RAS/MAPK and the PI3K pathways.[1][2][3]
Quantitative Data Summary
The following table summarizes the enhanced anti-proliferative activity observed with the this compound and copanlisib combination in different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Copanlisib IC50 (nM) | Combination Effect |
| MINO | Mantle Cell Lymphoma | ~300 | ~50 | Enhanced anti-proliferative effect |
| A549 | Lung Carcinoma | >1000 | >1000 | Enhanced efficacy in xenograft model |
| NCI-H1975 | Lung Carcinoma | >1000 | >1000 | Enhanced efficacy in xenograft model |
Data extracted from in vitro and in vivo preclinical studies. IC50 values are approximate and based on graphical representations in the cited literature.
Experimental Protocols
In Vitro Proliferation Assays:
-
Cell Lines: A panel of solid tumor and lymphoma cell lines were used, including MINO, A549, and NCI-H1975.[1]
-
Method: Cells were treated with a matrix of different concentrations of this compound and copanlisib for 72 hours. Cell viability was assessed using the MTS assay.
-
Analysis: The degree of synergy was determined by analyzing the combination index (CI) values, where CI < 1 indicates synergy.
Western Blot Analysis:
-
Objective: To assess the impact of the combination treatment on downstream signaling pathways.
-
Method: Cells were treated with this compound, copanlisib, or the combination for 72 hours. Cell lysates were then subjected to western blotting to detect the phosphorylation status of key proteins in the ERK and PI3K pathways, such as RSK, MSK, and S6.[1]
In Vivo Xenograft Studies:
-
Animal Models: Nude mice bearing xenografts of human cancer cell lines (MINO, A549, NCI-H1975) or a patient-derived xenograft (PDX) model of mantle cell lymphoma were used.[1]
-
Treatment: Mice were treated with vehicle, this compound alone, copanlisib alone, or the combination of both agents.
-
Endpoint: Tumor growth was monitored over time to evaluate the antitumor efficacy of the different treatment regimens.
Signaling Pathway and Experimental Workflow
Caption: Workflow of preclinical studies and the targeted signaling pathways for this compound and copanlisib combination therapy.
Synergistic Effects of this compound with EGFR Tyrosine Kinase Inhibitors (TKIs)
Preclinical data suggests that this compound can overcome acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC) models.[4][5] The combination of this compound and an EGFR TKI has been shown to significantly decrease the survival of resistant cells and inhibit tumor growth in xenograft models.[4][5]
Quantitative Data Summary
| Cell Line | Resistance Model | Combination | Effect |
| PC9/ER | Erlotinib-resistant NSCLC | This compound + Erlotinib | Enhanced apoptosis and inhibition of xenograft growth |
Data extracted from preclinical studies on EGFR TKI resistance.
Experimental Protocols
Cell Culture and Reagents:
-
Cell Lines: EGFR-mutant NSCLC cell lines and their derivatives with acquired resistance to EGFR TKIs (e.g., erlotinib) were used.[5]
-
Inhibitors: this compound and various EGFR TKIs were utilized in the experiments.
Cell Viability and Apoptosis Assays:
-
Method: Resistant cells were treated with this compound, an EGFR TKI, or the combination. Cell viability was measured using standard assays, and apoptosis was assessed by methods such as PARP cleavage analysis via western blot.[5]
Xenograft Studies:
-
Animal Model: Nude mice were subcutaneously injected with EGFR TKI-resistant NSCLC cells.[5]
-
Treatment: Once tumors were established, mice were treated with vehicle, this compound, an EGFR TKI, or the combination of both.
-
Endpoint: Tumor volumes were measured to determine the efficacy of the combination treatment in vivo.[5]
Signaling Pathway for Overcoming EGFR TKI Resistance
Caption: this compound targets ERK1/2 to overcome acquired resistance to EGFR TKIs in NSCLC.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound when combined with targeted agents such as the PI3K inhibitor copanlisib and EGFR TKIs. These combinations have demonstrated enhanced anti-proliferative and pro-apoptotic effects in various cancer models, including those with acquired drug resistance. The dual blockade of key oncogenic signaling pathways appears to be a promising strategy for improving therapeutic outcomes. Further investigation, including clinical trials, is warranted to fully elucidate the clinical utility of these this compound combination therapies. The exploration of this compound in combination with traditional chemotherapy agents also remains an area for future research.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Safety Profiles of Emerging ERK1/2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability of several promising ERK1/2 inhibitors currently in clinical development. The information is compiled from publicly available data from Phase I clinical trials, offering a side-by-side look at their adverse event profiles. Experimental data is presented in structured tables for ease of comparison, and detailed methodologies for safety assessment are provided.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. Inhibition of ERK1/2 presents a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors such as BRAF and MEK inhibitors. As several ERK1/2 inhibitors advance through clinical trials, understanding their distinct safety profiles is paramount for future drug development and clinical application.
The ERK1/2 Signaling Pathway: A Therapeutic Target
The ERK1/2 pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Its activation is initiated by various extracellular signals that trigger a cascade of protein phosphorylations, culminating in the activation of ERK1/2.[1][2] Once activated, ERK1/2 translocates to the nucleus to regulate gene expression, driving cellular processes that can contribute to tumorigenesis when dysregulated.[1]
Figure 1: Simplified ERK1/2 Signaling Pathway.
Comparative Safety Profiles of Investigational ERK1/2 Inhibitors
The following table summarizes the treatment-related adverse events (AEs) observed in Phase I clinical trials of five investigational ERK1/2 inhibitors: ulixertinib (BVD-523), KO-947, LY3214996, ravoxertinib (GDC-0994), and ASTX029. The data is compiled from published clinical trial results and conference abstracts. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing schedules.
| Adverse Event (AE) | Ulixertinib (BVD-523)[3][4] | KO-947[5][6] | LY3214996[7][8] | Ravoxertinib (GDC-0994)[9] | ASTX029[10] |
| Dermatologic | |||||
| Rash/Dermatitis | 76% (all grades), 17% (Grade 3) | Not specified in detail | ≥10% (all grades), Grade 3 rash >7 days (DLT) | Common | Rash (n=4, 3 Grade 2, 1 Grade 3) |
| Dermatitis Acneiform | 31% (all grades) | - | ≥10% (all grades) | - | - |
| Pruritus | Not specified in detail | - | ≥10% (all grades) | - | - |
| Gastrointestinal | |||||
| Diarrhea | 48% (all grades), 7% (Grade 3) | Minimal GI toxicity reported | ≥10% (all grades) | Common | Diarrhea (n=6, 5 Grade 2, 1 Grade 3) |
| Nausea | 41% (all grades) | Minimal GI toxicity reported | ≥10% (all grades) | Common | Nausea (n=7, all Grade 2) |
| Vomiting | Not specified in detail | - | ≥10% (all grades) | Common | - |
| Constitutional | |||||
| Fatigue | 42% (all grades), 4% (Grade 3) | Not specified in detail | ≥10% (all grades), Grade 3 fatigue (DLT) | Common | Fatigue (n=4, all Grade 2) |
| Ocular | |||||
| Blurred Vision | Not specified in detail | 50% (Schedules 1/2), 33.3% (Schedule 3) | ≥10% (all grades) | - | Ocular AEs (n=6, all Grade 2) |
| Central Serous Retinopathy (CSR) | - | - | - | - | 2 cases (Grade 2) |
| Other | |||||
| Increased Creatinine | DLT | - | Grade 3 increased creatinine (DLT) | - | - |
| Increased CPK | - | - | Grade 3 increased CPK (DLT) | - | - |
| Anemia | 4% (Grade 3) | - | - | - | - |
| Cough | - | - | Grade 3 cough (DLT) | - | - |
| Dehydration | - | - | Grade 3 dehydration (DLT) | - | - |
DLT: Dose-Limiting Toxicity Grade based on Common Terminology Criteria for Adverse Events (CTCAE)
Experimental Protocols for Safety Assessment
The safety and tolerability of these ERK1/2 inhibitors were primarily assessed in Phase I, first-in-human, open-label, dose-escalation studies involving patients with advanced solid tumors.[5][7][9][10][11] The general methodology for safety evaluation in these trials is outlined below.
Study Design and Patient Population
The trials typically employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[12] Patients enrolled were adults with advanced or metastatic solid tumors who had progressed on standard therapies.[13][14][15] Key eligibility criteria often included an adequate performance status (e.g., ECOG ≤ 2) and satisfactory organ function.[15][16][17]
Safety Monitoring and Adverse Event Reporting
Safety monitoring was a primary objective and involved regular assessments throughout the trial.[18] This included:
-
Physical Examinations: Conducted at baseline and at regular intervals during treatment.
-
Vital Signs: Monitored at each study visit.
-
Laboratory Tests: Including hematology, clinical chemistry, and urinalysis, performed at baseline and before each treatment cycle.
-
Electrocardiograms (ECGs): To monitor for cardiac effects.
-
Ophthalmologic Examinations: Given the potential for ocular toxicities with MAPK pathway inhibitors.
Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[19][20][21][22][23] The specific version of CTCAE used may have varied between trials, but generally, AEs are graded on a scale from 1 (mild) to 5 (death related to AE).[19][20] Dose-limiting toxicities (DLTs) were typically defined as specific Grade 3 or 4 AEs occurring within the first cycle of treatment.[12]
Figure 2: General Workflow for Safety Assessment in a Phase I Clinical Trial.
Conclusion
The safety profiles of the emerging class of ERK1/2 inhibitors are generally characterized by manageable toxicities, with the most common adverse events being dermatologic, gastrointestinal, and constitutional in nature. While there are overlaps in the types of AEs observed, the incidence and severity can vary between agents. Ocular toxicity, particularly blurred vision and central serous retinopathy, appears to be a class-effect of MAPK pathway inhibitors that requires careful monitoring.
As these agents progress into later-stage clinical trials and potential combination therapies, a thorough understanding of their individual safety profiles will be crucial for optimizing patient selection and management strategies. The data presented in this guide provides a foundational comparison to aid researchers and clinicians in this endeavor. Continued monitoring and reporting of safety data from ongoing and future studies will further refine our understanding of the therapeutic window for this promising class of anti-cancer agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Phase 1 Study of an ERK1/2 Inhibitor (LY3214996) Administered Alone or in Combination with Other Agents in Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 19. dermnetnz.org [dermnetnz.org]
- 20. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. eortc.be [eortc.be]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Overcoming Resistance: A Comparative Guide to ASN007 in BRAF and MEK Inhibitor-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The development of acquired resistance to BRAF and MEK inhibitors represents a significant clinical challenge in the treatment of BRAF-mutant melanoma and other cancers. This guide provides a comparative analysis of the novel ERK1/2 inhibitor, ASN007, and alternative therapeutic strategies in preclinical models of BRAF/MEK inhibitor resistance. The information presented is intended to inform research and drug development efforts aimed at overcoming this critical hurdle in cancer therapy.
Introduction to Resistance Mechanisms
Resistance to BRAF and MEK inhibitors predominantly arises from the reactivation of the MAPK/ERK signaling pathway or the activation of bypass signaling cascades, most notably the PI3K/AKT pathway. This reactivation allows cancer cells to circumvent the therapeutic blockade and resume proliferation and survival. Targeting downstream components of the MAPK pathway, such as ERK1/2, or co-targeting parallel survival pathways, are key strategies being investigated to overcome this resistance.
This compound: A Potent ERK1/2 Inhibitor
This compound is an orally bioavailable small molecule that potently and selectively inhibits ERK1 and ERK2.[1][2] By targeting the terminal kinase in the MAPK cascade, this compound offers a rational approach to overcoming resistance mechanisms that reactivate signaling upstream of ERK.
Comparative Performance of this compound and Alternatives
The following tables summarize the preclinical activity of this compound in comparison to other therapeutic strategies in BRAF and MEK inhibitor-resistant models.
In Vitro Anti-proliferative Activity
| Compound/Combination | Cell Line(s) | Resistance Mechanism | IC50 (nM) | Reference(s) |
| This compound | BRAF/MEK inhibitor-resistant melanoma cell lines | Reactivated MAPK signaling | Potent, with IC50s in the low nanomolar range | [2] |
| Ulixertinib (BVD-523) | BRAF/MEK inhibitor-resistant melanoma cell lines | Reactivated MAPK signaling | Potent, with IC50s in the low nanomolar range | [3] |
| Ravoxertinib (GDC-0994) | BRAF/MEK inhibitor-resistant melanoma cell lines | Reactivated MAPK signaling | Potent, with IC50s in the low nanomolar range | [4] |
| Trametinib (MEK inhibitor) | Dabrafenib-resistant melanoma cell lines | BRAF inhibitor resistance | Variable, often higher than in sensitive lines | [5] |
| This compound + Copanlisib (PI3K inhibitor) | BRAF/MEK inhibitor-resistant melanoma cell lines | MAPK and PI3K pathway activation | Synergistic reduction in cell viability | [2] |
| Dabrafenib + BKM120 (PI3K inhibitor) | BRAF inhibitor-resistant melanoma cell lines | PI3K pathway activation | Synergistic growth inhibition | [6][7] |
| Dabrafenib + MK-2206 (AKT inhibitor) | BRAF inhibitor-resistant melanoma cell lines | PI3K/AKT pathway activation | Enhanced growth inhibition and apoptosis | [8][9] |
In Vivo Anti-tumor Activity
| Treatment | Xenograft/PDX Model | Resistance Mechanism | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | BRAF V600E mutant melanoma PDX resistant to BRAF/MEK inhibitors | Not specified | Strong anti-tumor activity | [1][2] |
| This compound + Copanlisib | BRAF V600E mutant melanoma PDX resistant to BRAF/MEK inhibitors | Not specified | Enhanced anti-tumor efficacy compared to this compound alone | [2] |
| Trametinib + Dabrafenib | Dabrafenib-resistant melanoma xenografts | BRAF inhibitor resistance | Delayed tumor regrowth compared to dabrafenib alone | [10][11] |
| BRAF inhibitor + PI3K/AKT inhibitor | BRAF inhibitor-resistant melanoma xenografts | PI3K/AKT pathway activation | Significant tumor growth delay | [6][8] |
Signaling Pathways and Experimental Workflows
MAPK and PI3K/AKT Signaling Pathways in BRAF/MEK Inhibitor Resistance
Signaling pathways in BRAF/MEK inhibitor resistance.
Experimental Workflow for In Vitro Drug Sensitivity Assay
Workflow for in vitro drug sensitivity testing.
In Vivo Xenograft Study Workflow
Workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed BRAF/MEK inhibitor-resistant melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or alternative compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Implant tumor fragments from a patient with acquired resistance to BRAF/MEK inhibitors subcutaneously into immunocompromised mice.
-
Tumor Growth and Passaging: Allow tumors to grow and passage them into new cohorts of mice for study expansion.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, orally, daily) and/or other compounds as specified.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length × width²) / 2).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for pharmacodynamic and biomarker analysis (e.g., Western blotting).
Western Blotting for MAPK Pathway Analysis
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated ERK, MEK, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
This compound demonstrates significant preclinical activity in models of BRAF and MEK inhibitor resistance by directly targeting the reactivated MAPK pathway at the level of ERK1/2. Its efficacy is further enhanced when combined with PI3K pathway inhibitors, highlighting the importance of co-targeting key survival pathways. Compared to other strategies, such as MEK inhibitors or single-agent PI3K/AKT inhibitors, this compound-based therapies offer a promising approach to overcoming resistance. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients with acquired resistance to BRAF and MEK inhibitors.
References
- 1. PI3′-Kinase Inhibition Forestalls the Onset of MEK1/2 Inhibitor Resistance in BRAF-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 6. Rational targeting of BRAF and PI3-Kinase signaling for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
A Comparative Guide to Biomarkers for Predicting Response to ASN007 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to ASN007, a potent and selective ERK1/2 inhibitor. We will delve into the performance of this compound in comparison to other ERK inhibitors, supported by experimental data, and provide detailed methodologies for key assays.
Introduction to this compound and the ERK Signaling Pathway
This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The ERK signaling pathway, also known as the RAS/RAF/MEK/ERK or MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and migration.[1][3] Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS (KRAS, NRAS, HRAS), is a common driver of tumorigenesis in a wide range of cancers.[1][4][5][6] this compound targets the terminal kinases in this pathway, ERK1 and ERK2, offering a therapeutic strategy to block downstream signaling and inhibit tumor growth.[4][7]
Predictive Biomarkers for this compound Therapy
The primary predictive biomarkers for a positive response to this compound therapy are mutations in the RAS/RAF signaling pathway.[1][4] Preclinical studies have consistently demonstrated that cancer cell lines and patient-derived xenograft (PDX) models with BRAF or RAS mutations exhibit significantly higher sensitivity to this compound.[1][4][5]
Key Predictive Biomarkers:
-
RAS mutations: Including KRAS, NRAS, and HRAS mutations.[1][4][5][8] this compound has shown potent activity across various KRAS subtypes, including G12C, G12D, G12V, and G13D.[5]
This compound has also demonstrated efficacy in a BRAF V600E mutant melanoma model that is resistant to BRAF and MEK inhibitors, suggesting its potential to overcome acquired resistance to upstream inhibitors.[1][4]
Comparative Performance of this compound and Alternative ERK1/2 Inhibitors
This compound has been compared to other selective ERK1/2 inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994). In preclinical studies, this compound has demonstrated superior or comparable potency in cancer cell lines harboring RAS/RAF mutations.[1]
Table 1: In Vitro Anti-proliferative Activity (IC50) of ERK1/2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Ulixertinib (BVD-523) IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 | 180 | 86 |
| HT-29 | Colorectal Cancer | BRAF V600E | 37 | - | - |
| HCT116 | Colorectal Cancer | KRAS G13D | - | - | - |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | - | - | - |
| JeKo-1 | Mantle Cell Lymphoma | - | - | - | - |
Data compiled from multiple sources.[3][9][10] Note: Direct comparative IC50 values in the same study are limited; these values are indicative of potency.
Table 2: Biochemical Inhibitory Activity of ERK1/2 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | ERK1 | 2 |
| ERK2 | 2 | |
| Ulixertinib (BVD-523) | ERK2 | <0.3 |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 - 6.1 |
| ERK2 | 0.3 - 3.1 |
Data compiled from multiple sources.[3][4][6][7][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other ERK inhibitors are provided below.
Cell Proliferation Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ERK inhibitor (e.g., this compound, ulixertinib, or ravoxertinib) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, solubilize the formazan crystals with DMSO. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Phospho-ERK (pERK) and Phospho-RSK (pRSK)
This method is used to determine the inhibition of ERK1/2 kinase activity by measuring the phosphorylation of its direct substrate, RSK.
-
Cell Lysis: Treat cells with the ERK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pRSK (Ser380), and total RSK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the ERK inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ERK inhibitor (e.g., this compound) orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic biomarkers). Calculate tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz to illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Meta-Analysis of ERK Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The RAS-RAF-MEK-ERK signaling cascade, a cornerstone of cellular growth and survival, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the emergence of resistance, often through reactivation of the ERK pathway, remains a significant challenge. This has propelled the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream MAPK pathway inhibition. This guide provides a meta-analysis of publicly available clinical trial data for several promising ERK inhibitors, offering a comparative overview of their efficacy, safety, and methodologies for biomarker assessment.
The MAPK/ERK Signaling Pathway and Therapeutic Intervention
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a multitude of cellular processes. Mutations in key components of this pathway, such as BRAF and RAS, can lead to its constitutive activation, driving uncontrolled cell proliferation and tumor growth. ERK inhibitors aim to block the final and critical step in this cascade.
Comparative Efficacy of Investigational ERK Inhibitors
The following tables summarize the available clinical trial data for several ERK inhibitors. It is important to note that this data is primarily from Phase I dose-escalation and expansion studies, where the primary endpoints are safety and tolerability, with preliminary efficacy as a secondary objective. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies.
Table 1: Monotherapy Efficacy of ERK Inhibitors in Phase I Trials
| Inhibitor (Trial ID) | Patient Population | N | Objective Response Rate (ORR) | Stable Disease (SD) |
| Ulixertinib (BVD-523) (NCT01781429) | Advanced solid tumors with MAPK pathway mutations | 81 (evaluable) | 14% (11 patients with partial response)[1] | 7 patients had SD > 3 months[2] |
| LY3214996 (NCT02857270) | Advanced cancer, primarily RAS or BRAF mutant | 51 | Tumor regression in 7 patients | 4 patients with SD > 4 months[3][4] |
| Ravoxertinib (MK-8353) (NCT01358331) | Advanced solid tumors | 15 (evaluable) | 20% (3 patients with partial response, all BRAF V600-mutant melanoma)[5][6] | Not specified |
| Temuterkib (LTT462) (NCT02711345) | Advanced solid tumors with MAPK pathway alterations | 65 | One unconfirmed partial response | 12% (8 patients)[7] |
| JSI-1187 (NCT06239623) | Advanced solid tumors with MAPK pathway mutations | 18 (evaluable) | No partial or complete responses reported | SD noted as best response, with some tumor shrinkage observed[8] |
Safety and Tolerability Profile
The safety profiles of ERK inhibitors are generally consistent with on-target inhibition of the MAPK pathway. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 2: Common Treatment-Related Adverse Events (TRAEs) with ERK Inhibitors (Any Grade)
| Adverse Event | Ulixertinib (BVD-523)[1] | LY3214996[3] | Ravoxertinib (MK-8353)[5] | Temuterkib (LTT462)[7] | JSI-1187[8] |
| Diarrhea | 48% | ≥10% | 44% | 38% | Not specified |
| Fatigue | 42% | ≥10% | 40% | Not specified | Not specified |
| Nausea | 41% | ≥10% | 32% | 34% | Not specified |
| Rash/Dermatitis Acneiform | 31% | ≥10% | 28% | Not specified | 62.5% (BID dosing) / 100% (QD dosing) |
| Vomiting | Not specified | ≥10% | Not specified | Not specified | Not specified |
| Blurred Vision | Not specified | ≥10% | Not specified | Not specified | Not specified |
| Hypoalbuminemia | Not specified | Not specified | Not specified | Not specified | 69.6% (BID dosing) |
| Anemia | Not specified | Not specified | Not specified | Not specified | 43.5% (BID dosing) |
Dose-limiting toxicities (DLTs) have been reported for most of these agents, commonly including rash, diarrhea, and fatigue, which in some cases have led to dose reductions.[1][3][5]
Experimental Protocols for Biomarker Assessment
Patient selection in clinical trials of ERK inhibitors relies on the accurate identification of MAPK pathway alterations. The following sections outline the general methodologies used for detecting these biomarkers.
Immunohistochemistry (IHC) for BRAF V600E Mutation
IHC is a widely used method to detect the presence of the BRAF V600E mutant protein in tumor tissue.
Protocol Overview:
-
Specimen Preparation: Fresh tumor tissue is fixed in 10% neutral buffered formalin and embedded in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks. 4-5 µm thick sections are cut and mounted on positively charged slides.[9]
-
Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[10]
-
Antibody Incubation: The slides are incubated with a primary antibody specific to the BRAF V600E mutant protein (e.g., clone VE1).[9]
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.[9]
-
Interpretation: A pathologist evaluates the staining intensity and the percentage of tumor cells showing cytoplasmic staining.[11]
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
FISH is utilized to detect amplifications of genes within the MAPK pathway, such as BRAF.
Protocol Overview:
-
Probe Labeling: A DNA probe specific to the gene of interest is labeled with a fluorescent dye.
-
Specimen Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.
-
Denaturation: The DNA in both the specimen and the probe is denatured using heat to create single-stranded DNA.
-
Hybridization: The fluorescently labeled probe is applied to the specimen and hybridizes to its complementary DNA sequence.
-
Washing: Excess and non-specifically bound probes are washed away.
-
Visualization: The slides are counterstained with a fluorescent nuclear stain (e.g., DAPI) and visualized under a fluorescence microscope. Gene amplification is identified by an increased number of fluorescent signals corresponding to the gene of interest compared to a control probe.[12][13]
Next-Generation Sequencing (NGS) for MAPK Pathway Mutations
NGS is a high-throughput method that allows for the simultaneous sequencing of multiple genes to identify a wide range of mutations.
Protocol Overview:
-
DNA Extraction: DNA is extracted from the patient's tumor tissue or a liquid biopsy sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (for panel sequencing): The library is enriched for specific genes of interest (e.g., genes in the MAPK pathway) using capture probes.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Data Analysis: The sequencing data is aligned to a reference genome, and bioinformatics pipelines are used to identify genetic alterations such as single nucleotide variants, insertions, deletions, and copy number variations.[14][15]
Conclusion
Direct inhibition of ERK1/2 represents a rational and promising therapeutic strategy for cancers harboring MAPK pathway alterations, particularly in the context of resistance to upstream inhibitors. The clinical trial data for investigational ERK inhibitors demonstrate preliminary anti-tumor activity and a manageable, on-target safety profile. As these agents advance through later-phase clinical development, a clearer understanding of their efficacy, optimal patient populations, and potential for combination therapies will emerge. The continued refinement of biomarker assays, including IHC, FISH, and NGS, will be crucial for identifying patients most likely to benefit from this class of targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. CLINICAL UTILITY OF IMMUNOHISTOCHEMISTRY FOR THE DETECTION OF THE BRAF V600E MUTATION IN PAPILLARY THYROID CARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drpress.org [drpress.org]
- 13. Use of Fluorescence In Situ Hybridization (FISH) in Diagnosis and Tailored Therapies in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-generation sequencing in cancer diagnosis and treatment: clinical applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for ASN007
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like ASN007 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and orally active inhibitor of ERK1/2. Adherence to these protocols is critical for fostering a secure research environment and building trust in operational excellence.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures involving this compound in its pure form, in solution, or as contaminated waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended when handling the powder form to prevent aerosol inhalation. |
Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE guidelines.
Step-by-Step Disposal Procedures
The disposal of investigational drugs such as this compound is governed by stringent regulations and must be treated as hazardous waste. Never dispose of this compound or its contaminated materials down the drain or in regular trash.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal.[1] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[1] For this compound, waste should be segregated based on its physical state and the presence of other chemicals.
Key Segregation Categories:
-
Unused or Expired this compound (Pure Compound):
-
Collect in a clearly labeled, sealed container as solid hazardous waste.[1]
-
The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
This compound Solutions:
-
Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and bench paper should be collected in a designated solid hazardous waste container.[1]
-
Glassware: Decontaminate glassware with a suitable solvent (e.g., ethanol) to remove this compound residues. The solvent rinse should be collected as hazardous waste. After decontamination, the glassware can be washed and reused.
-
Decontamination Procedures
For surfaces or equipment contaminated with this compound, a thorough decontamination process is essential.
-
Prepare a decontamination solution: A 70% ethanol solution is generally effective for wiping down surfaces.
-
Wipe the contaminated area: Thoroughly wipe the surface, ensuring all visible residue is removed.
-
Collect cleaning materials: The wipes or paper towels used for decontamination should be disposed of as solid hazardous waste.
Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the solvent if it is a solution (e.g., "this compound in DMSO").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated. Do not allow waste to accumulate.[2]
Final Disposal
Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all paperwork and labeling are completed according to institutional and regulatory requirements.
Experimental Protocol Waste Management
Example: Cell-Based Assay Waste Disposal
-
Aspirated Media: Aspirate cell culture media containing this compound into a flask. This waste should be treated as liquid hazardous waste.[1]
-
Cell Culture Plates/Flasks: Dispose of as solid hazardous waste.[1]
-
Contaminated Pipette Tips and Tubes: Dispose of in the designated solid hazardous waste container.[1]
This compound Signaling Pathway and Disposal Workflow
This compound is a potent inhibitor of the ERK1/2 signaling pathway, which is a critical component of the RAS/RAF/MEK/ERK pathway.[3][4][5][6] Dysregulation of this pathway is common in a wide range of cancers.[7]
Caption: this compound Disposal Workflow Diagram.
This systematic approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, reflecting a commitment to responsible research practices.
References
- 1. benchchem.com [benchchem.com]
- 2. medprodisposal.com [medprodisposal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safeguarding Research: A Comprehensive Guide to Handling ASN007
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ASN007, a potent and orally active inhibitor of ERK1/2. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this compound as a potentially hazardous substance of unknown toxicity. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any procedure involving this compound. However, the following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of liquids containing this compound.[1] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects hands from contact with potentially hazardous materials.[1] Nitrile gloves are preferred for their chemical resistance. |
| Body Protection | Laboratory coat or gown | Protects skin and street clothing from contamination.[1] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood provides the primary means of minimizing inhalation exposure. |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills and falling objects. |
Engineering Controls and Work Practices
-
Ventilation: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
-
Weighing: Use a balance with a draft shield or conduct weighing within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. For dissolving, physical methods such as vortexing or sonication can be used.[3]
-
Personal Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
-
Transport: When transporting this compound, whether in solid form or in solution, use secondary containment.
This compound: Properties and In Vitro Activity
This compound is a potent inhibitor of the extracellular-signal-regulated kinases ERK1 and ERK2.[3][4] Its inhibitory activity has been quantified in various assays, as summarized below.
| Property | Value | Source |
| Molecular Weight | 473.93 g/mol | [3] |
| InChIKey | PWHIUQBBGPGFFV-GOSISDBHSA-N | [5] |
| Canonical SMILES | CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N--INVALID-LINK--C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 | [5] |
| Assay Type | Target/Cell Line | IC₅₀ | Source |
| Cell-free biochemical assay | ERK1 | 2 nM | [4] |
| Cell-free biochemical assay | ERK2 | 2 nM | [4] |
| Antiproliferative assay | Cell lines with RAS/RAF pathway mutations (median) | 37 nM | [4] |
| Antiproliferative assay | Cell lines without RAS/RAF pathway mutations | >10,000 nM | [4] |
Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
This compound targets and inhibits the activity of ERK1 and ERK2, which are critical kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting ERK1/2, this compound blocks downstream signaling events that promote tumor cell growth and survival.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
